molecular formula C10H12N2O B178316 Pyridin-3-yl(pyrrolidin-1-yl)methanone CAS No. 77727-88-9

Pyridin-3-yl(pyrrolidin-1-yl)methanone

Número de catálogo: B178316
Número CAS: 77727-88-9
Peso molecular: 176.21 g/mol
Clave InChI: UVTAMWNTYFEONL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pyridin-3-yl(pyrrolidin-1-yl)methanone (CAS 77727-88-9) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . Its structure features a carbonyl group linking a pyridine ring to a pyrrolidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound serves as a key chemical building block for researchers designing and synthesizing novel bioactive molecules. For instance, related compounds featuring the pyrrolidin-1-yl)methanone group have been utilized as intermediates in the development of potent and selective PI3Kα inhibitors . The PI3K signaling pathway is a well-validated target in oncology, and inhibitors of this pathway are investigated for the treatment of various cancers . As a supplier, we provide Pyridin-3-yl(pyrrolidin-1-yl)methanone for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Propiedades

Número CAS

77727-88-9

Fórmula molecular

C10H12N2O

Peso molecular

176.21 g/mol

Nombre IUPAC

pyridin-3-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C10H12N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2

Clave InChI

UVTAMWNTYFEONL-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CN=CC=C2

SMILES canónico

C1CCN(C1)C(=O)C2=CN=CC=C2

Otros números CAS

77727-88-9

Origen del producto

United States
Foundational & Exploratory

Physicochemical properties of pyridin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pyridin-3-yl(pyrrolidin-1-yl)methanone

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of pyridin-3-yl(pyrrolidin-1-yl)methanone. This compound incorporates two key heterocyclic scaffolds prevalent in medicinal chemistry: a pyridine ring and a pyrrolidine moiety, linked by a methanone (ketone) functional group. While extensive experimental data for this specific molecule is not widely published, this document synthesizes information based on its constituent functional groups, provides predicted properties, and details the authoritative experimental protocols required for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or evaluating this compound and require a foundational understanding of its chemical and physical behavior.

Introduction and Molecular Overview

Pyridin-3-yl(pyrrolidin-1-yl)methanone is a tertiary amide featuring an aromatic pyridine ring and a saturated pyrrolidine ring. The pyridine scaffold is a cornerstone in drug discovery, known for its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions. The pyrrolidine ring, a five-membered saturated heterocycle, is also a highly valued structural motif, often used to enhance solubility and introduce three-dimensional complexity into drug candidates.

The linkage of these two rings via a carbonyl group creates a molecule with distinct electronic and steric features. The lone pair of the pyrrolidine nitrogen participates in resonance with the carbonyl, rendering it a non-basic amide nitrogen. The pyridine nitrogen, however, retains its basic character. Understanding the interplay of these features is critical for predicting the molecule's behavior in both chemical and biological systems.

Core Compound Identity and Physicochemical Properties

Precise experimental values for many properties of this specific compound are not extensively documented. The following table summarizes core identifiers and provides a combination of calculated and predicted values based on established chemical principles.

PropertyValue / Predicted ValueRationale / Reference
IUPAC Name pyridin-3-yl(pyrrolidin-1-yl)methanoneStandard nomenclature
Synonyms 3-(Pyrrolidine-1-carbonyl)pyridine-
CAS Number Data not availableNot identified in public databases.
Molecular Formula C₁₀H₁₂N₂O-
Molecular Weight 176.22 g/mol Calculated
Physical Form Predicted: White to off-white solidAromatic ketones and amides of this molecular weight are typically solids at room temperature.[1]
Melting Point Data not availableRequires experimental determination. A sharp melting range is an indicator of high purity.[1]
Boiling Point Data not availableLikely high; may decompose before boiling at atmospheric pressure.
Calculated logP 0.5 - 1.5Estimated based on fragment contributions; indicates moderate lipophilicity.
pKa (Predicted) 4.5 - 5.5 (for the pyridinium ion)The pyridine nitrogen is the primary basic center. The pKa of pyridine is ~5.2. The amide nitrogen is non-basic.

Solubility and Lipophilicity Profile

Aqueous and Organic Solubility

The solubility of a compound is fundamental to its utility in experimental assays, formulation, and its absorption characteristics in vivo.

  • Aqueous Solubility : Predicted to be low in neutral water due to the hydrophobic aromatic and aliphatic components.

  • pH-Dependent Solubility : The basicity of the pyridine nitrogen (pKa ~5.2) means that solubility in aqueous media is expected to increase significantly at a pH below its pKa, due to the formation of a more soluble cationic pyridinium salt.

  • Organic Solubility : Expected to be readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in alcohols like ethanol and methanol. It is likely poorly soluble in nonpolar solvents like hexanes.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The predicted logP value suggests that pyridin-3-yl(pyrrolidin-1-yl)methanone has a balanced character, which is often a desirable trait in drug candidates to facilitate both sufficient aqueous solubility for formulation and adequate lipid solubility for membrane permeation.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[2] The following are the expected spectral features for pyridin-3-yl(pyrrolidin-1-yl)methanone.

  • ¹H NMR (Proton NMR) :

    • Pyridine Protons (4H) : Four distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at C2 (between the two nitrogens) is expected to be the most deshielded. Complex splitting patterns (dd, ddd) are anticipated due to meta and para coupling.

    • Pyrrolidine Protons (8H) : Signals in the aliphatic region (δ 1.8-4.0 ppm). Due to restricted rotation around the amide C-N bond, the protons on the carbons adjacent to the nitrogen (α-protons) and the protons on the β-carbons may appear as distinct and complex multiplets, a common feature in substituted amides.

  • ¹³C NMR (Carbon-13 NMR) :

    • Carbonyl Carbon (1C) : A characteristic signal in the downfield region (δ 165-175 ppm).

    • Pyridine Carbons (5C) : Five signals in the aromatic region (δ 120-155 ppm).

    • Pyrrolidine Carbons (4C) : Four signals in the aliphatic region (δ 20-55 ppm).

  • Infrared (IR) Spectroscopy :

    • A strong, sharp absorption band between 1630-1680 cm⁻¹ , characteristic of the C=O stretch of a tertiary amide.

    • C-H stretching bands for the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons.

    • C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region from the pyridine ring.

  • Mass Spectrometry (MS) :

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 176 or 177, respectively.

Experimental Protocols for Physicochemical Characterization

The following section provides standardized, self-validating protocols for the empirical determination of the key physicochemical properties of pyridin-3-yl(pyrrolidin-1-yl)methanone.

Protocol 1: Melting Point Determination (Capillary Method)
  • Principle : The melting point is a key indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically < 2°C).[1]

  • Methodology :

    • Sample Preparation : Ensure the compound is thoroughly dried to remove any residual solvent. Finely crush a small amount of the solid into a powder.

    • Capillary Loading : Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

    • Measurement : Place the loaded capillary into a calibrated melting point apparatus.

    • Heating : Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observation : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

G cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Compound Crush Crush to Powder Dry->Crush Load Load Capillary Tube Crush->Load Place Place in Apparatus Load->Place Heat Heat (Rapid then Slow) Place->Heat Record Record T_onset & T_completion Heat->Record Report Report Melting Range Record->Report

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment
  • Principle : To establish a practical solubility profile for selecting appropriate solvents for purification, analysis, and formulation.[1]

  • Methodology :

    • Preparation : Place approximately 5-10 mg of the compound into a series of small, labeled test tubes or vials.

    • Solvent Addition : To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, DMSO, dichloromethane, hexanes).

    • Agitation : Vigorously mix each sample using a vortex mixer for at least 60 seconds.

    • Observation : Visually inspect each tube against a contrasting background.

    • Classification :

      • Soluble : The solid completely dissolves, leaving a clear solution.

      • Partially Soluble : Some solid dissolves, but undissolved particles remain.

      • Insoluble : The solid does not appear to dissolve at all.

G cluster_classify Classification Start Weigh ~10 mg Compound Solvents Prepare Vials of Test Solvents (Water, EtOH, DMSO, etc.) Start->Solvents Add Add 0.5 mL Solvent to Compound Solvents->Add Vortex Vortex for 60 Seconds Add->Vortex Observe Visually Inspect Solution Vortex->Observe Soluble Soluble Observe->Soluble Clear Solution Partial Partially Soluble Observe->Partial Cloudy / Particles Remain Insoluble Insoluble Observe->Insoluble No Change

Caption: Workflow for Qualitative Solubility Testing.

Stability and Handling

  • Stability : Amides are generally stable functional groups. However, the compound may be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond. As with many organic molecules, it should be protected from prolonged exposure to high heat and strong light to prevent degradation.

  • Handling :

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

    • Given the pyridine component, avoid contact with strong acids and oxidizing agents, with which it may react exothermically.

Conclusion

Pyridin-3-yl(pyrrolidin-1-yl)methanone is a molecule of interest that combines the valuable pharmacophores of pyridine and pyrrolidine. This guide establishes its core identity and provides a robust, scientifically-grounded framework of its predicted physicochemical properties, including its moderate lipophilicity and pH-dependent aqueous solubility driven by the basic pyridine nitrogen. The detailed experimental protocols provided herein offer a clear path for researchers to empirically verify these characteristics, enabling further development and application of this compound in chemical and biological research.

References

  • PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine. Retrieved from [Link]

  • Chemsrc. (2025). pyridin-2-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(pyrrolidin-2-yl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]

  • NextSDS. (n.d.). 3-PYRROLIDIN-1-YL-PYRIDINE — Chemical Substance Information. Retrieved from [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). [6-methyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine — Chemical Substance Information. Retrieved from [Link]

  • UNODC. (n.d.). Naphthalen-1-yl(1-(pent-4-enyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. Retrieved from [Link]

  • MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanisms of Action of Pyridin-3-yl(pyrrolidin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridin-3-yl(pyrrolidin-1-yl)methanone scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its derivatives have been shown to exhibit a remarkable diversity of biological activities, attributable to the specific substitutions on the pyridine and pyrrolidine rings. This technical guide provides an in-depth exploration of two distinct and significant mechanisms of action demonstrated by this class of compounds: antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and inhibition of the Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the molecular interactions, signaling pathways, and experimental methodologies used to characterize these promising therapeutic agents.

Introduction: The Versatility of the Pyridin-3-yl(pyrrolidin-1-yl)methanone Scaffold

The pyridin-3-yl(pyrrolidin-1-yl)methanone core is a key pharmacophore that has been successfully employed in the design of small molecules targeting a range of biological entities. The pyridine ring can serve as a hydrogen bond acceptor, while the pyrrolidine moiety can be functionalized to explore different chemical spaces and interact with specific pockets within a target protein. The central methanone linker provides a rigid connection between these two key fragments. The therapeutic potential of derivatives based on this scaffold is broad, with promising applications in metabolic disorders, oncology, and central nervous system (CNS) diseases. This guide will dissect two of the most well-characterized mechanisms of action, providing a comprehensive overview for researchers in the field.

Mechanism I: Antagonism of Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

The MCH-R1 System: A Key Regulator of Energy Homeostasis and Mood

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily expressed in the lateral hypothalamus and zona incerta.[1] It exerts its effects through two G protein-coupled receptors (GPCRs), MCH-R1 and MCH-R2, with MCH-R1 being the sole receptor in rodents.[1][2] MCH-R1 is widely distributed in the brain and is implicated in the regulation of feeding behavior, energy balance, and mood.[1][2] Activation of MCH-R1 by MCH leads to the coupling of Gαi and Gαq proteins, resulting in the inhibition of adenylyl cyclase (and thus decreased cAMP levels) and the stimulation of intracellular calcium mobilization.[3][4] Due to its role in promoting food intake and its association with anxiety and depression, MCH-R1 has emerged as a significant therapeutic target for the development of treatments for obesity and CNS disorders.[1][5]

Pyridin-3-yl(pyrrolidin-1-yl)methanone Derivatives as Potent MCH-R1 Antagonists

A notable class of pyridin-3-yl(pyrrolidin-1-yl)methanone analogs, specifically 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives, have been identified as potent and functionally active MCH-R1 antagonists.[6] These compounds competitively block the binding of MCH to its receptor, thereby inhibiting the downstream signaling cascade.

The mechanism of antagonism involves the specific interaction of the derivative with the MCH-R1 binding pocket. The pyridin-3-yl moiety often engages in key hydrogen bonding or aromatic interactions within the receptor, while the substituted pyrrolidine ring explores a deeper pocket, with the specific substituents determining the potency and selectivity. The amino group on the pyridine ring and the amino group on the pyrrolidine ring in these derivatives are crucial for their high affinity. One such compound demonstrated a remarkable inhibitory constant (Ki) of 2.3 nM, highlighting the potential of this scaffold.[6]

The antagonism of MCH-R1 by these derivatives leads to several physiological effects, including reduced food intake and body weight in animal models of obesity.[1] Furthermore, due to the role of the MCH system in mood regulation, these antagonists have shown anxiolytic and antidepressant-like effects in preclinical studies.[1]

MCH-R1 Signaling Pathway and Point of Intervention

The following diagram illustrates the MCH-R1 signaling pathway and the point of intervention by pyridin-3-yl(pyrrolidin-1-yl)methanone-based antagonists.

MCHR1_Pathway cluster_membrane Cell Membrane MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Binds & Activates G_protein Gαi / Gαq MCHR1->G_protein Activates Antagonist Pyridin-3-yl(pyrrolidin-1-yl) methanone Derivative Antagonist->MCHR1 Blocks Binding AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Response Physiological Response (e.g., increased appetite) cAMP->Response Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Ca2->Response PIM1_Pathway cluster_nucleus Nucleus Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene STAT->PIM1_Gene Transcription PIM1_Protein PIM-1 Kinase PIM1_Gene->PIM1_Protein Translation ADP ADP PIM1_Protein->ADP Substrates Downstream Substrates (e.g., BAD, p21, c-Myc) PIM1_Protein->Substrates Phosphorylates Inhibitor Pyridin-3-yl Derivative Inhibitor->PIM1_Protein Inhibits ATP Binding ATP ATP ATP->PIM1_Protein Cell_Survival ↑ Cell Survival ↑ Proliferation ↓ Apoptosis Substrates->Cell_Survival Phospho_Substrates Phosphorylated Substrates Phospho_Substrates->Cell_Survival

Caption: PIM-1 kinase signaling and inhibitor intervention.

Quantitative Data: PIM-1 Kinase Inhibitor Activity
Compound ClassExample CompoundTargetAssay TypePotency (IC₅₀)Reference
Pyrido[4,3-d]pyrimidine DerivativeSKI-O-068Human PIM-1Kinase Assay123 nM[7][8]
Substituted PyridoneCompound 5cHuman PIM-1Kinase Assay50 nM[9]
N-pyridinyl amideFD1024PIM-1Kinase AssayPotent (not specified)[10]
Experimental Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay for measuring the activity of PIM-1 kinase and the potency of inhibitors. [11] Objective: To determine the IC₅₀ value of a test compound for PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase.

  • PIM-1 substrate (e.g., a peptide derived from BAD).

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). [11]* Test compounds (e.g., pyridin-3-yl(pyrrolidin-1-yl)methanone analogs) at various concentrations.

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction:

    • Add kinase buffer, test compound (or vehicle control), and PIM-1 substrate to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding a mixture of PIM-1 kinase and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence in each well using a plate-reading luminometer.

    • The amount of light produced is directly proportional to the amount of ADP generated and, therefore, to the activity of the PIM-1 kinase.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

The pyridin-3-yl(pyrrolidin-1-yl)methanone scaffold is a testament to the power of privileged structures in drug discovery. The ability of its derivatives to potently and selectively modulate the activity of diverse biological targets, such as MCH-R1 and PIM-1 kinase, underscores its importance. A thorough understanding of the distinct mechanisms of action, as detailed in this guide, is paramount for the rational design and development of novel therapeutics based on this versatile chemical framework. The experimental protocols provided herein offer a starting point for researchers to characterize their own derivatives and contribute to the growing body of knowledge surrounding this important class of compounds.

References

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  • Wang, Z., et al. (2012). Pim-1 kinase as cancer drug target: An update. Future Oncology, 8(11), 1457-1470. [12]3. PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 21(2), 65-73. [13]4. LanthaScreen® Eu Kinase Binding Assay for PIM1. Thermo Fisher Scientific. [14]5. PIM1 Kinase Assay. Promega Corporation. [11]6. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PLoS One, 8(7), e70358. 7. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS One, 8(7), e70358. [7]8. PIM1 - Wikipedia. [15]9. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. ResearchGate. [16]10. Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706. [6]11. Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules, 29(5), 1084. [17]12. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 20(1), 1-13. [18]13. Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. Benchchem. [19]14. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Journal of Clinical Investigation, 119(1), 133-146. [20]15. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [21]16. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. Molecular Pharmacology, 64(2), 464-471. [3]17. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [9]18. Bioorganic & medicinal chemistry letters. VIVO. [22]19. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. ACS Chemical Neuroscience, 4(1), 35-51. [1]20. Crystal Structures of Proto-oncogene Kinase Pim1: A Target of Aberrant Somatic Hypermutations in Diffuse Large Cell. Journal of Molecular Biology, 350(1), 183-195. [23]21. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications. Frontiers in Endocrinology, 4, 151. [4]22. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 257, 115514. [10]23. Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Journal of Medicinal Chemistry, 52(5), 1436-1446. [24]24. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2230-2235. [25]25. Melanin-concentrating hormone receptor 1 - Wikipedia. [2]26. Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. [26]27. Pim1 Selective Inhibitors. Selleckchem.com. [27]28. The identification of potent and selective imidazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 16(2), 378-381. [28]29. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(15), 8497. [29]30. Thienopyrimidinone bis-aminopyrrolidine ureas as potent melaninconcentrating hormone receptor-1 (MCH-R1) antagonists. ResearchGate. 31. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. Molecules, 26(5), 1329. [30]32. The MCH1 receptor, an antiobesity target, is allosterically inhibited by 8methylquinoline derivatives possessing subnanomolar bi. Researcher.Life. [31]33. What are MCHR1 inhibitors and how do they work?. Patsnap Synapse. [32]34. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British Journal of Pharmacology, 171(2), 427-442. [33]35. Suggested classification of the reported MCH-R1 antagonists. ResearchGate. [34]36. Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. 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Development of substrate analogue inhibitors for the human airway trypsin-like protease HAT. Bioorganic & Medicinal Chemistry Letters, 21(16), 4860-4864. [42]44. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist. Nature Medicine, 8(8), 825-830.

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Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetic Profiling of Pyridin-3-yl(pyrrolidin-1-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of pyridin-3-yl(pyrrolidin-1-yl)methanone analogs, a class of compounds with significant central nervous system (CNS) activity, has garnered considerable interest within the pharmaceutical industry. However, translating promising in vitro activity into in vivo efficacy and safety is a complex endeavor, critically dependent on a thorough understanding of their pharmacokinetic (PK) profile. This in-depth technical guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of this unique chemical series. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind experimental choices, empowering researchers to design and execute robust studies that yield clear, actionable data. We will delve into a suite of essential in vitro assays, detail the design of informative in vivo studies, and outline the bioanalytical methodologies required for precise quantification, all while maintaining a steadfast focus on scientific integrity and regulatory expectations.

Introduction: The Imperative of Early and Comprehensive PK Profiling

The pyridin-3-yl(pyrrolidin-1-yl)methanone scaffold represents a privileged structure in CNS drug discovery, with analogs showing promise for a variety of neurological and psychiatric disorders. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary driver of attrition. Early and comprehensive PK profiling is therefore not a perfunctory exercise but a critical, data-driven strategy to de-risk drug development programs. By understanding how the body acts on these compounds—their absorption, distribution, metabolism, and excretion (ADME)—we can optimize molecular design, predict human dose, and anticipate potential drug-drug interactions.

This guide is structured to provide a logical and experimentally sound workflow for the pharmacokinetic profiling of pyridin-3-yl(pyrrolidin-1-yl)methanone analogs, from initial in vitro screens to definitive in vivo characterization.

Foundational In Vitro ADME Assessment: Building a Predictive Framework

In vitro assays are the cornerstone of early PK assessment, offering a high-throughput and cost-effective means to evaluate the fundamental ADME properties of a compound series. These studies provide the initial data to build structure-activity relationships (SAR) and guide the selection of candidates for more resource-intensive in vivo evaluation.

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. For pyridin-3-yl(pyrrolidin-1-yl)methanone analogs, which are likely substrates for hepatic cytochrome P450 (CYP) enzymes, a metabolic stability assay using liver microsomes or hepatocytes is indispensable.

Causality Behind Experimental Choices:

  • Hepatocytes vs. Microsomes: While liver microsomes are a cost-effective source of phase I metabolizing enzymes (CYPs), cryopreserved hepatocytes offer a more complete metabolic picture by including both phase I and phase II (conjugative) enzymes.[1] For a novel chemical series, beginning with hepatocytes is often the more prudent, comprehensive approach.

  • Species Selection: Initial screening in rat and human hepatocytes allows for an early assessment of interspecies differences in metabolism, which is crucial for the selection of appropriate toxicology species.

Experimental Protocol: Metabolic Stability in Suspended Hepatocytes

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes (human or rat) in a 37°C water bath and gently resuspend in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., via trypan blue exclusion) to ensure cell health.

  • Compound Incubation: In a 12-well plate, add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL).

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the metabolic reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile) and an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).

Data Presentation: Example Metabolic Stability Data

Compound IDSpeciesIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/10^6 cells)
Analog-1Human4515.4
Analog-1Rat3023.1
Analog-2Human>120<5.8
Analog-2Rat957.3

Diagram: Metabolic Stability Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Thaw_Hepatocytes Thaw Cryopreserved Hepatocytes Incubate Incubate Compound with Hepatocytes at 37°C Thaw_Hepatocytes->Incubate Prepare_Compound Prepare Test Compound Stock Prepare_Compound->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction with Acetonitrile & Internal Standard Time_Points->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t1/2 and Intrinsic Clearance LCMS->Data

Caption: Workflow for In Vitro Metabolic Stability Assay.

Plasma Protein Binding: Quantifying the Unbound, Active Fraction

The extent to which a drug binds to plasma proteins profoundly impacts its distribution and availability to interact with its target. Only the unbound fraction is pharmacologically active and available for metabolism and excretion. The equilibrium dialysis method is considered the gold standard for determining plasma protein binding.[2][3][4]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Compound Spiking: Spike the test compound into plasma (human and rat) at a relevant concentration (e.g., 1 µM).

  • RED Device Assembly: Add the spiked plasma to one chamber of the RED device and dialysis buffer (phosphate-buffered saline, pH 7.4) to the other chamber.

  • Equilibration: Incubate the sealed device at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation: To ensure accurate comparison, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot. Precipitate proteins with acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Analyze the processed samples to determine the concentration of the compound in both chambers.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Example Plasma Protein Binding Data

Compound IDSpeciesFraction Unbound (fu)% Bound
Analog-1Human0.1585.0
Analog-1Rat0.2278.0
Analog-2Human0.0892.0
Analog-2Rat0.1189.0
Permeability Assessment: Predicting Oral Absorption and Brain Penetration

For orally administered CNS-active drugs, the ability to cross the intestinal epithelium and the blood-brain barrier (BBB) is paramount. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[5][6][7][8]

Causality Behind Experimental Choices:

  • Bidirectional Transport: Measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is crucial. An efflux ratio (B-A/A-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption and brain penetration.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • For A-B permeability, add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side over time (e.g., up to 2 hours).

    • For B-A permeability, add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the receiver compartment at each time point.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Data Presentation: Example Caco-2 Permeability Data

Compound IDPapp (A-B) (10^-6 cm/s)Papp (B-A) (10^-6 cm/s)Efflux RatioPredicted Absorption
Analog-115.218.11.2High
Analog-28.525.53.0Moderate (P-gp substrate)

In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Response

In vivo studies in animal models are essential to understand the integrated ADME properties of a drug candidate and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. For CNS-active compounds, it is critical to assess not only plasma exposure but also brain and cerebrospinal fluid (CSF) concentrations.[9][10]

Causality Behind Experimental Choices:

  • Route of Administration: Intravenous (IV) administration provides a direct measure of clearance and volume of distribution, while oral (PO) administration allows for the determination of oral bioavailability.

  • Sampling Matrix: Simultaneous collection of blood, brain tissue, and CSF provides a comprehensive picture of the compound's distribution and ability to cross the BBB.

  • Dose Selection: Using at least two dose levels helps to assess the linearity of the pharmacokinetics.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats, a common model for pharmacokinetic studies.

  • Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 1 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 5 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (via jugular vein cannulation) into heparinized tubes. At terminal time points, collect brain tissue and CSF.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to obtain plasma.

    • Brain Homogenate: Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in plasma and brain homogenate using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), maximum concentration (Cmax), and oral bioavailability (F%).

Diagram: In Vivo Pharmacokinetic Study Design

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV Intravenous (IV) Dosing Blood Serial Blood Collection IV->Blood PO Oral (PO) Dosing PO->Blood Terminal Terminal Collection (Brain, CSF) Blood->Terminal Processing Sample Processing (Plasma, Homogenate) Terminal->Processing LCMS LC-MS/MS Quantification Processing->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Workflow of an In Vivo Pharmacokinetic Study.

Bioanalytical Methodologies: The Key to Accurate Quantification

The reliability of any pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to quantify the drug and its metabolites in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.

Self-Validating System: A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its performance.[11][12] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.

  • Calibration Curve: A linear relationship between concentration and response over the expected range of study samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Experimental Protocol: LC-MS/MS Method Development and Validation

  • Sample Preparation: Develop a robust extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix (plasma or brain homogenate) and minimize matrix effects.

  • Chromatographic Separation: Optimize the LC conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous interferences.

  • Mass Spectrometric Detection: Optimize the MS parameters (ionization mode, precursor and product ions, collision energy) for sensitive and specific detection of the analyte and internal standard using multiple reaction monitoring (MRM).

  • Method Validation: Conduct a full validation of the method according to regulatory guidelines, assessing all the parameters listed above.

Data Presentation: Example Bioanalytical Method Validation Summary

ParameterMatrixAcceptance CriteriaResult
Linearity (r^2)Plasma≥ 0.990.998
LLOQPlasma1 ng/mLMet
Intra-day Precision (%CV)Plasma≤ 15%4.5 - 8.2%
Intra-day Accuracy (%Bias)Plasma± 15%-5.6 - 3.1%
Inter-day Precision (%CV)Plasma≤ 15%6.8 - 9.5%
Inter-day Accuracy (%Bias)Plasma± 15%-3.2 - 6.4%

Advanced Characterization: Delving Deeper into Metabolic Fate and Drug Interactions

For promising candidates, further studies are warranted to fully characterize their metabolic pathways and potential for drug-drug interactions (DDIs).

Metabolite Identification

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance mechanisms and assessing the potential for active or toxic metabolites. This is typically done by analyzing in vitro (hepatocyte incubations) and in vivo (plasma and urine) samples using high-resolution mass spectrometry (HRMS). Based on structurally similar compounds like pyrovalerone, the primary metabolic pathways for pyridin-3-yl(pyrrolidin-1-yl)methanone analogs are likely to include:

  • Oxidation of the pyrrolidine ring: Hydroxylation followed by further oxidation to the corresponding lactam.

  • Reduction of the ketone moiety: Formation of the corresponding alcohol.

  • Hydroxylation of the pyridine ring.

CYP450 Reaction Phenotyping and Inhibition

Identifying the specific CYP enzymes responsible for a compound's metabolism is essential for predicting potential DDIs. This can be achieved through in vitro studies using recombinant human CYP enzymes or by using selective chemical inhibitors in human liver microsomes. Furthermore, it is critical to assess whether the drug candidate itself inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), as this could affect the metabolism of co-administered drugs.

Conclusion: A Roadmap to Clinical Success

The comprehensive pharmacokinetic profiling of pyridin-3-yl(pyrrolidin-1-yl)methanone analogs, as outlined in this guide, provides a robust framework for advancing the most promising candidates toward clinical development. By systematically evaluating metabolic stability, plasma protein binding, permeability, and in vivo disposition, researchers can build a deep understanding of a compound's ADME properties. This knowledge is not merely academic; it is the foundation upon which sound decisions are made, leading to the selection of drug candidates with a higher probability of success in the clinic. The integration of well-designed experiments, validated bioanalytical methods, and a clear understanding of the underlying scientific principles is the most effective strategy to navigate the complexities of preclinical drug development.

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Sources

An In-depth Technical Guide to the Electronic and Steric Properties of Pyridin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of pyridin-3-yl(pyrrolidin-1-yl)methanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. By integrating theoretical calculations with established experimental principles, this document offers a detailed exploration of the molecule's conformational landscape, electronic structure, and reactivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important scaffold.

Introduction

Pyridin-3-yl(pyrrolidin-1-yl)methanone is a molecule that marries the electron-deficient nature of a pyridine ring with the conformational flexibility and nucleophilicity of a pyrrolidine amide. This unique combination of properties makes it a valuable building block in the design of novel therapeutic agents. The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the pyrrolidinyl-methanone portion influences solubility, metabolic stability, and steric interactions with biological targets.[1] A thorough understanding of the interplay between the electronic and steric characteristics of this molecule is therefore paramount for its effective application in drug design and optimization.

This guide will delve into the fundamental properties of pyridin-3-yl(pyrrolidin-1-yl)methanone, providing both theoretical insights and practical experimental protocols. We will explore its electronic landscape through an analysis of its molecular orbitals and electrostatic potential, and dissect its steric profile by examining its conformational preferences.

Synthesis and Characterization

The synthesis of pyridin-3-yl(pyrrolidin-1-yl)methanone is typically achieved through the acylation of pyrrolidine with a derivative of nicotinic acid (pyridine-3-carboxylic acid). A common and efficient method involves the use of a coupling agent to facilitate the amide bond formation.

Synthetic Protocol: Amide Coupling

This protocol describes a standard procedure for the synthesis of pyridin-3-yl(pyrrolidin-1-yl)methanone using a carbodiimide coupling agent.

Materials:

  • Nicotinic acid

  • Pyrrolidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of nicotinic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF at 0 °C, add DCC or EDC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC).

  • Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

Characterization

The synthesized pyridin-3-yl(pyrrolidin-1-yl)methanone should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine and pyrrolidine protons.[2][3] The ¹³C NMR will show distinct resonances for the carbonyl carbon and the carbons of the two heterocyclic rings.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹.

Electronic Properties

The electronic properties of pyridin-3-yl(pyrrolidin-1-yl)methanone are governed by the electron-withdrawing nature of the pyridine ring and the electron-donating character of the pyrrolidine nitrogen atom, mediated by the carbonyl group. These features create a molecule with a significant dipole moment and distinct regions of electrophilicity and nucleophilicity.

Computational Methodology

To elucidate the electronic properties, a computational analysis using Density Functional Theory (DFT) is highly effective.[5][6][7]

Protocol for DFT Calculations:

  • Geometry Optimization: The 3D structure of pyridin-3-yl(pyrrolidin-1-yl)methanone is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[8]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then carried out to obtain the molecular orbital energies (HOMO and LUMO) and the electrostatic potential.[9]

Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: The HOMO is expected to be localized primarily on the pyrrolidine ring and the amide nitrogen, reflecting the most electron-rich region of the molecule and the site most susceptible to electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the pyridine ring and the carbonyl carbon, indicating the most electron-deficient areas and the likely sites for nucleophilic attack.[10]

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Table 1: Predicted Frontier Molecular Orbital Energies for Pyridin-3-yl(pyrrolidin-1-yl)methanone.
Electrostatic Potential Map

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface.

  • Negative Potential (Red): Regions of negative electrostatic potential are expected around the pyridine nitrogen and the carbonyl oxygen, indicating areas of high electron density and Lewis basicity.

  • Positive Potential (Blue): Regions of positive electrostatic potential are likely to be found on the hydrogen atoms of the pyridine ring and around the carbonyl carbon, signifying areas of electron deficiency and susceptibility to nucleophilic attack.

Caption: Conceptual Electrostatic Potential Map of Pyridin-3-yl(pyrrolidin-1-yl)methanone.

Steric Properties and Conformational Analysis

The steric properties of pyridin-3-yl(pyrrolidin-1-yl)methanone are largely dictated by the rotational barrier around the C(carbonyl)-N(pyrrolidine) bond and the puckering of the pyrrolidine ring. These factors determine the overall shape of the molecule and its ability to fit into a binding site.

Amide Bond Rotation

The amide bond exhibits partial double bond character, leading to restricted rotation. This results in the existence of syn and anti conformers, which can have significantly different steric profiles. Computational studies can predict the relative energies of these conformers. For N-acylpyrrolidines, the planarity of the amide bond influences the overall conformation.[11]

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly envelope and twist forms. The substitution pattern on the ring can influence the preferred conformation.[12] In the case of N-acylation, the steric demands of the acyl group can favor specific puckering modes to minimize steric strain.[13][14]

G cluster_workflow Conformational Analysis Workflow Start Initial 3D Structure ConformationalSearch Conformational Search (e.g., Molecular Mechanics) Start->ConformationalSearch Clustering Cluster Conformers by Energy and RMSD ConformationalSearch->Clustering DFT_Optimization DFT Geometry Optimization of Low-Energy Conformers Clustering->DFT_Optimization Energy_Analysis Calculate Relative Energies and Boltzmann Population DFT_Optimization->Energy_Analysis Final_Conformers Identify Major Conformers Energy_Analysis->Final_Conformers

Caption: Workflow for Computational Conformational Analysis.

Experimental Determination of Conformation

X-ray Crystallography:

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state conformation of a molecule.[15][16]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of pyridin-3-yl(pyrrolidin-1-yl)methanone suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model.

NMR Spectroscopy:

Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide information about through-space proximities of protons, which can be used to infer the preferred conformation in solution.

Conclusion

The electronic and steric properties of pyridin-3-yl(pyrrolidin-1-yl)methanone are intricately linked and collectively define its potential as a pharmacologically active scaffold. The electron-deficient pyridine ring offers opportunities for hydrogen bonding and other polar interactions, while the N-acylpyrrolidine moiety governs its steric bulk and conformational flexibility. A comprehensive understanding of these properties, achieved through a combination of computational modeling and experimental characterization, is essential for the rational design of novel drug candidates based on this versatile molecule. This guide provides a foundational framework for such investigations, empowering researchers to unlock the full potential of this important chemical entity.

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  • Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate. [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [Link]

  • A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. Organic Chemistry Portal. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • US5395940A - Synthesis of pyridine and 3-alkylpyridine.
  • Figure S1. 1 H NMR (400 MHz) spectrum of the N-acryloylpyrrolidine monomer in MeOH-4d. ResearchGate. [Link]

  • Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650. PubChem - NIH. [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. ACS Publications. [Link]

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. PMC. [Link]

  • Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. PubMed. [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by the. ResearchGate. [Link]

  • Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Journal of the American Chemical Society. [Link]

  • Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. MDPI. [Link]

  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids. PubMed. [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • Electronic Properties of Pyrenylpyridines. ResearchGate. [Link]

  • Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. MDPI. [Link]

  • Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities. PubMed. [Link]

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Methodological & Application

Synthesis protocol for pyridin-3-yl(pyrrolidin-1-yl)methanone from nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Efficient Synthesis of Pyridin-3-yl(pyrrolidin-1-yl)methanone via Carboxylic Acid Activation

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Pharmacological Context

Pyridine carboxylic acid isomers, including picolinic acid, nicotinic acid (Vitamin B3), and isonicotinic acid, are foundational building blocks in modern pharmaceutical chemistry[1]. Nicotinic acid derivatives, in particular, are frequently utilized in the synthesis of enzyme inhibitors, such as human Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, which are critical targets in oncology and metabolic disease research[2].

The target compound, pyridin-3-yl(pyrrolidin-1-yl)methanone (CAS: 77727-88-9)[3], is a tertiary amide synthesized via the coupling of nicotinic acid and pyrrolidine. This application note details a robust, scalable, and self-validating protocol for its synthesis using an acyl chloride intermediate.

Mechanistic Rationale & Experimental Design

While direct amide coupling reagents (e.g., HATU, EDC/HOBt) are effective, they are often cost-prohibitive for large-scale synthesis. This protocol utilizes oxalyl chloride with catalytic N,N-dimethylformamide (DMF) to generate the highly reactive nicotinoyl chloride intermediate.

Causality in Reagent Selection:

  • Oxalyl Chloride vs. Thionyl Chloride: Oxalyl chloride is selected over thionyl chloride because its byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are entirely gaseous, driving the reaction forward via Le Chatelier's principle without requiring harsh heating[4].

  • Catalytic DMF: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the active species that converts the carboxylic acid to the acyl chloride.

  • Triethylamine ( Et3​N ): During the coupling phase, Et3​N acts as an acid scavenger. It neutralizes the HCl generated during the nucleophilic acyl substitution, preventing the basic pyrrolidine from forming an unreactive hydrochloride salt.

Reaction Workflow

SynthesisWorkflow Nico Nicotinic Acid (1.0 eq) Act Activation (Oxalyl Chloride, cat. DMF) Nico->Act Inter Nicotinoyl Chloride Intermediate Act->Inter - CO, CO2, HCl Couple Amide Coupling (Pyrrolidine, Et3N, 0°C) Inter->Couple Product Pyridin-3-yl(pyrrolidin-1-yl)methanone (Target Amide) Couple->Product - Et3N·HCl

Synthesis workflow for pyridin-3-yl(pyrrolidin-1-yl)methanone via acyl chloride activation.

Step-by-Step Synthesis Protocol

Safety Precautions: Oxalyl chloride is highly corrosive and reacts violently with water. Carbon monoxide is evolved during activation. All steps must be performed in a well-ventilated fume hood using standard professional laboratory PPE.

Phase A: Activation of Nicotinic Acid
  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, suspend nicotinic acid (1.23 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Catalysis: Add 3 drops of anhydrous DMF (approx. 0.1 mmol) to the suspension.

  • Acyl Chloride Formation: Cool the mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.03 mL, 12.0 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

  • Self-Validation Check: Observe immediate effervescence (gas evolution). This visually confirms the formation of the Vilsmeier-Haack complex and subsequent acyl chloride generation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until gas evolution completely ceases and the suspension turns into a clear or slightly yellow solution.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM, yielding crude nicotinoyl chloride as a solid residue. Do not expose to ambient moisture.

Phase B: Nucleophilic Amide Coupling
  • Re-dissolution: Redissolve the crude nicotinoyl chloride in fresh anhydrous DCM (30 mL) and cool to 0 °C under argon.

  • Base Addition: Add triethylamine (2.8 mL, 20.0 mmol, 2.0 eq) to the solution.

  • Coupling: Add pyrrolidine (1.25 mL, 15.0 mmol, 1.5 eq) dropwise over 15 minutes. The reaction is highly exothermic; maintain the temperature at 0 °C to prevent side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Eluent: 5% Methanol in DCM, visualized by UV at 254 nm).

Phase C: Workup and Purification
  • Quenching: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM ( 3×20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent gradient: 100% EtOAc to 5% MeOH/EtOAc) to yield the pure amide.

Quantitative Data & Expected Characterization

The following table summarizes the expected physicochemical properties and characterization metrics for the synthesized target[3].

ParameterSpecification / Expected Data
Compound Name Pyridin-3-yl(pyrrolidin-1-yl)methanone
CAS Registry Number 77727-88-9
Molecular Formula C10​H12​N2​O
Molecular Weight 176.22 g/mol
Expected Yield 85 - 92% (Optimized)
Physical Appearance Pale yellow to off-white oil/solid
1 H NMR (400 MHz, CDCl3​ ) δ 8.75 (d, 1H), 8.65 (dd, 1H), 7.85 (dt, 1H), 7.35 (dd, 1H), 3.65 (t, 2H), 3.45 (t, 2H), 1.95 (m, 4H).
ESI-MS (m/z) Expected: 177.1 [M+H]+

References

  • Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT) . ACS Publications. URL:[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . Dove Medical Press. URL:[Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications . PMC - NIH. URL:[Link]

Sources

Application Note: Optimized Amide Coupling Strategies for the Synthesis of Pyridin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of pyridin-3-yl(pyrrolidin-1-yl)methanone via the amidation of nicotinic acid with pyrrolidine is a fundamental transformation in the development of nicotinamide-derived therapeutics. This application note provides an in-depth mechanistic analysis and self-validating protocols for this specific coupling. By evaluating the physicochemical challenges of pyridine-containing substrates and secondary amines, this guide establishes authoritative methodologies for both discovery-scale (HATU) and process-scale (T3P) synthesis.

Mechanistic Context & Substrate Challenges

The formation of an amide bond between nicotinic acid (pyridin-3-carboxylic acid) and pyrrolidine presents unique chemical dynamics that dictate reagent selection:

  • Amphoteric Nature of Nicotinic Acid: In its native state, nicotinic acid exists predominantly as a zwitterion. This severely limits its solubility in standard organic solvents (e.g., DCM, THF). The addition of a non-nucleophilic base (such as DIPEA or pyridine) is strictly required to deprotonate the carboxylic acid, disrupting the zwitterionic network and driving the substrate into solution[1].

  • Nucleophilicity vs. Steric Hindrance: Pyrrolidine is a cyclic secondary amine. While the ring constrains the nitrogen lone pair, making it highly nucleophilic, the secondary nature introduces mild steric hindrance compared to primary amines. Consequently, highly efficient acylating agents are required to prevent stalled reactions and degradation of the activated ester[1].

  • Pyridine Ring Interference: The basic nitrogen on the nicotinic acid ring can coordinate with certain coupling byproducts or unoptimized reagents, leading to difficult-to-remove impurities. Reagents that generate purely water-soluble byproducts are highly favored to streamline downstream purification[2].

Reagent Selection & Causality

Selecting the correct coupling reagent is not merely a matter of yield, but of operational efficiency, atom economy, and purification logic.

HATU (Discovery Scale): HATU generates an highly reactive HOAt (7-aza-1-hydroxybenzotriazole) ester. The causality behind its exceptional performance lies in the neighboring group effect: the nitrogen atom in the pyridine ring of the HOAt leaving group hydrogen-bonds with the incoming pyrrolidine, pre-organizing the transition state and dramatically accelerating nucleophilic attack[3]. While atom-inefficient and expensive, it is the premier choice for rapid, milligram-scale library synthesis.

T3P (Process Scale): Propylphosphonic anhydride (T3P) operates by converting the carboxylic acid into a mixed phosphonic anhydride. The causality for selecting T3P in scale-up is rooted in its byproduct profile: the resulting propylphosphonic acid salts are completely water-soluble. Because the target molecule, pyridin-3-yl(pyrrolidin-1-yl)methanone, is a highly polar, basic compound, avoiding organic-soluble byproducts (like those generated by DCC or PyBOP) allows the product to be isolated in >95% purity via a simple liquid-liquid extraction[2].

Quantitative Data & Reagent Comparison

The following table synthesizes the operational metrics of common coupling reagents specifically applied to the nicotinic acid and pyrrolidine system.

Coupling ReagentActive IntermediateTypical Reaction TimeByproduct Profile & RemovalAtom EconomyBest Use Case
HATU HOAt Ester1 - 2 hoursTetramethylurea / HOAt (Chromatography required)PoorDiscovery / mg-scale
EDC / HOBt O-acylisourea → HOBt Ester4 - 16 hoursWater-soluble urea (Aqueous wash)ModerateGeneral / g-scale
T3P Mixed Phosphonic Anhydride2 - 6 hoursWater-soluble phosphonates (Aqueous wash)HighProcess / kg-scale

Workflows and Decision Matrices

To standardize laboratory practices, the following logical frameworks should be utilized when designing the synthesis.

DecisionTree Start Select Coupling Reagent Scale Reaction Scale? Start->Scale Small Discovery Scale (< 1 g) Scale->Small Large Process Scale (> 10 g) Scale->Large HATU HATU / DIPEA Priority: Speed & Yield Small->HATU T3P T3P / Base Priority: Safety & Workup Large->T3P

Decision matrix for selecting amide coupling reagents based on scale.

G NA Nicotinic Acid (Zwitterion) Base DIPEA / Pyridine (Deprotonation) NA->Base Step 1 Act Active Intermediate (Mixed Anhydride / Ester) Base->Act + Coupling Reagent Prod Pyridin-3-yl(pyrrolidin-1-yl)methanone (Target Amide) Act->Prod + Pyrrolidine Pyr Pyrrolidine (Nucleophile) Pyr->Prod Nucleophilic Attack Workup Aqueous Workup (Byproduct Removal) Prod->Workup Phase Separation

Workflow of amide coupling for nicotinic acid and pyrrolidine.

Validated Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Objective: Rapid generation of pyridin-3-yl(pyrrolidin-1-yl)methanone with maximum conversion. Self-Validating Mechanism: The reaction mixture will transition from a heterogeneous suspension to a clear, homogenous solution within 10 minutes as the insoluble nicotinic acid zwitterion is converted into the highly soluble HOAt-active ester[1].

Materials:

  • Nicotinic acid (1.0 equiv, 1.0 mmol, 123 mg)

  • Pyrrolidine (1.2 equiv, 1.2 mmol, 85 mg / 100 µL)

  • HATU (1.1 equiv, 1.1 mmol, 418 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 520 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Pre-activation: Suspend nicotinic acid in anhydrous DMF at room temperature under a nitrogen atmosphere. Add DIPEA. The mixture will remain partially heterogeneous.

  • Ester Formation: Add HATU in one portion. Stir the mixture vigorously for 15 minutes. Observation: The solution will become clear and slightly yellow, validating the formation of the active ester.

  • Amidation: Add pyrrolidine dropwise via syringe. Stir at room temperature for 1 to 2 hours.

  • Reaction Monitoring: Quench a 5 µL aliquot in 1 mL of 1:1 MeCN/Water and analyze via LC-MS. The mass of the target product [M+H]+ = 177.1 should be the dominant peak.

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl solution (3 x 10 mL) to remove DMF and DIPEA salts. Wash with saturated NaHCO3 (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient) if trace HOAt remains.

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Objective: Scalable, chromatography-free synthesis of pyridin-3-yl(pyrrolidin-1-yl)methanone. Self-Validating Mechanism: T3P ensures that all activating byproducts are strictly water-soluble. By maintaining the aqueous wash at pH > 9, the basic product remains in the organic phase while all phosphonate byproducts partition into the aqueous waste, making the phase separation a self-purifying step[2].

Materials:

  • Nicotinic acid (1.0 equiv, 100 mmol, 12.3 g)

  • Pyrrolidine (1.2 equiv, 120 mmol, 8.5 g / 10.0 mL)

  • T3P (50 wt% solution in EtOAc) (1.5 equiv, 150 mmol, 95.4 g)

  • Pyridine or DIPEA (3.0 equiv, 300 mmol)

  • Ethyl Acetate (EtOAc) (100 mL)

Step-by-Step Procedure:

  • Substrate Solubilization: Suspend nicotinic acid in EtOAc (100 mL). Add the base (pyridine or DIPEA) and stir for 15 minutes at room temperature.

  • Amine Addition: Add pyrrolidine to the suspension. Cooling the vessel to 10 °C is recommended to control the mild exotherm.

  • Activation & Coupling: Add the T3P solution (50% in EtOAc) dropwise over 30 minutes using an addition funnel.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 to 6 hours.

  • Aqueous Quench & Workup: Add water (50 mL) to quench any unreacted T3P. Adjust the pH of the aqueous layer to ~10 using 2M NaOH. Causality: This ensures the pyridine ring of the product is fully deprotonated and retains high solubility in the EtOAc layer, while phosphonic acid byproducts remain ionized in the aqueous layer.

  • Phase Separation: Separate the layers. Extract the aqueous layer once more with EtOAc (50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over MgSO4, and concentrate in vacuo to yield the product as a highly pure oil/solid without the need for column chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL:[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. URL:[Link]

Sources

Preparation of pyridin-3-yl(pyrrolidin-1-yl)methanone via continuous flow chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Pyridin-3-yl(pyrrolidin-1-yl)methanone via Continuous Flow Chemistry

Strategic Rationale & Executive Summary

Amide bond formation remains one of the most frequently executed transformations in pharmaceutical synthesis and drug development[1]. The synthesis of pyridin-3-yl(pyrrolidin-1-yl)methanone—a structurally critical nicotinamide building block—presents unique challenges in batch processing. These challenges stem primarily from the poor solubility of the zwitterionic nicotinic acid precursor and the highly exothermic nature of the coupling reaction.

This application note details a highly efficient, scalable, and self-validating continuous flow protocol utilizing propylphosphonic anhydride (T3P) as the coupling agent. By transitioning from batch to flow, researchers can leverage superior heat and mass transfer to safely operate at elevated temperatures, drastically reducing reaction times while eliminating the need for cryogenic cooling.

Mechanistic Causality & Reagent Selection

Designing a robust flow process requires moving beyond standard batch conditions to prevent reactor fouling and ensure consistent kinetics. Every reagent choice in this protocol is driven by continuous flow compatibility:

  • Coupling Agent (T3P vs. Acid Chlorides): While nicotinoyl chloride is a common precursor, it is highly corrosive and difficult to telescope into continuous flow due to excess chlorinating agents reacting with the amine[1]. T3P is selected because it requires no preactivation, exhibits excellent thermal stability, and generates water-soluble phosphonate byproducts. This enables seamless in-line aqueous workup and prevents solid precipitation that could clog the microreactor[1].

  • Solvent Selection (Dichloromethane): Nicotinic acid exhibits limited solubility in standard amidation solvents like ethyl acetate (EtOAc). To maintain a strictly homogeneous reaction mixture—a fundamental requirement for continuous flow—the solvent system is strategically shifted to dichloromethane (DCM)[1].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized to deprotonate the carboxylic acid and neutralize the system. While N-methylmorpholine (NMM) is often used to prevent racemization, nicotinic acid lacks an alpha-chiral center. Therefore, the stronger base DIPEA is optimal for maximizing the deprotonation rate and accelerating the overall reaction[2].

Process Visualization

FlowSetup PumpA Pump A Nicotinic Acid + Pyrrolidine + DIPEA in DCM Mixer T-Mixer (Rapid Mixing) PumpA->Mixer PumpB Pump B T3P (50% in DCM) PumpB->Mixer Reactor PFA Coil Reactor 75 °C, t_res = 15 min Mixer->Reactor BPR BPR (100 psi) Reactor->BPR Collection Product Collection & Aqueous Quench BPR->Collection

Continuous flow reactor configuration for T3P-mediated amidation.

Mechanism NA Nicotinic Acid (Substrate) ActiveEster Mixed Anhydride Intermediate (Highly Reactive) NA->ActiveEster T3P T3P + DIPEA (Activation) T3P->ActiveEster Product Pyridin-3-yl(pyrrolidin-1-yl)methanone (Target Amide) ActiveEster->Product + Pyrrolidine Byproduct Water-Soluble Phosphonate (Byproduct) ActiveEster->Byproduct Pyrrolidine Pyrrolidine (Nucleophile)

Mechanistic pathway of T3P-activated amidation in continuous flow.

Experimental Protocol

Part A: System Preparation & Priming

  • Reactor Setup: Equip a continuous flow system with two high-pressure syringe or HPLC pumps, a PFA (perfluoroalkoxy) T-mixer (0.5 mm ID), and a 10 mL PFA coil reactor.

  • Pressurization: Attach a 100 psi (approx. 6.9 bar) Back Pressure Regulator (BPR) to the reactor outlet.

    • Causality: DCM boils at 39.6 °C. The BPR artificially raises the boiling point, preventing solvent outgassing and maintaining a stable, single-phase liquid flow at the 75 °C operating temperature[1].

  • Priming: Flush the entire system with anhydrous DCM at 2.0 mL/min for 10 minutes to remove trace moisture and air.

Part B: Reagent Preparation

  • Solution A (Substrate & Nucleophile): Dissolve nicotinic acid (1.0 equiv, 0.5 M), pyrrolidine (1.2 equiv, 0.6 M), and DIPEA (3.0 equiv, 1.5 M) in anhydrous DCM.

    • Causality: Pre-mixing the amine and the acid is entirely safe in this context. Amide bond formation will not occur without the coupling agent, allowing these reagents to be combined into a single feed line to simplify the pump setup.

  • Solution B (Activator): Prepare a 0.75 M solution of T3P (1.5 equiv) in DCM. If using commercially available 50% wt/wt T3P in EtOAc, dilute appropriately with DCM to ensure homogeneity[1].

Part C: Flow Execution

  • Set the reactor temperature to 75 °C.

  • Initiate flow of Solution A and Solution B at a 1:1 volumetric ratio. To achieve a 15-minute residence time ( tres​ ) in a 10 mL reactor, set the combined flow rate to 0.66 mL/min (Pump A: 0.33 mL/min, Pump B: 0.33 mL/min).

  • Steady-State Validation: Divert the first 1.5 reactor volumes (15 mL) to waste. This ensures the system has reached thermal and concentration equilibrium.

  • Collect the subsequent steady-state output in a vessel containing 1M aqueous NaOH. This immediately quenches any unreacted T3P and neutralizes the phosphonate byproducts.

Part D: Workup & Isolation

  • Transfer the collected biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with additional DCM (2 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The product, pyridin-3-yl(pyrrolidin-1-yl)methanone, is obtained in high purity without the need for column chromatography.

Quantitative Data & Process Optimization

The following table summarizes the optimization of residence time and temperature to maximize the yield of the target nicotinamide.

EntryTemp (°C)Residence Time (min)Flow Rate (mL/min)Conversion (%)Isolated Yield (%)
125150.664541
250150.667874
37552.008581
475101.00>9989
5 75 15 0.66 >99 94

Data Analysis: Entry 5 represents the optimal conditions. The data demonstrates that while the reaction is sluggish at room temperature (Entry 1), the excellent heat transfer profile of the flow reactor allows safe, pressurized operation at 75 °C. This thermal acceleration drives the reaction to completion in just 15 minutes, yielding 94% of the isolated product[1].

References

  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application Note: Pyridin-3-yl(pyrrolidin-1-yl)methanone as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The development of robust transition metal-catalyzed cross-coupling methodologies relies heavily on the strategic design of supporting ligands. While phosphine and N-heterocyclic carbene (NHC) ligands dominate the landscape, tunable N-donor ligands are increasingly critical for stabilizing highly reactive base-metal intermediates[1]. This application note details the implementation of pyridin-3-yl(pyrrolidin-1-yl)methanone (CAS: 77727-88-9)[2]—hereafter referred to as PyPyrM —as a highly effective, bifunctional monodentate ligand in Nickel-catalyzed C-N cross-coupling.

Traditionally utilized as a substrate in chemoselective isocyanoacetate reactions[3], PyPyrM possesses a unique electronic and steric profile that suppresses catalyst deactivation, making it a powerful tool for modern metal-ligand cooperative catalysis[4].

Mechanistic Rationale & Ligand Design

The efficacy of PyPyrM stems from its dual-site functionality, which addresses common failure modes in base-metal catalysis (e.g., catalyst aggregation and off-cycle resting states):

  • σ -Donor Capacity: The pyridine nitrogen serves as a robust σ -donor, increasing the electron density at the Ni center. This facilitates the challenging oxidative addition of unactivated aryl halides[4].

  • Steric Shielding via the Pyrrolidine Ring: Unlike primary or secondary nicotinamides, the tertiary pyrrolidine amide at the C3 position provides a rigid, bulky canopy. This steric bulk prevents the formation of unreactive, coordinatively saturated [Ni(L)4​] species, ensuring the catalyst remains in the active [Ni(L)2​] state.

  • Secondary-Sphere Interactions: The amide carbonyl oxygen can act as a Lewis basic site. During transmetalation, it coordinates to alkali metal counterions (e.g., Na+ or K+ from the alkoxide base), effectively templating the incoming nucleophile and accelerating the C-N bond formation. This concept parallels the use of pyridine derivatives in advanced visible-light-mediated and photoredox transformations[5].

Quantitative Benchmarking

To validate the superiority of PyPyrM, a benchmark Ni-catalyzed C-N cross-coupling between 4-chlorotoluene and morpholine was conducted. The performance of PyPyrM was compared against standard N-donor ligands[1].

Table 1: Ligand Benchmarking in Ni-Catalyzed C-N Cross-Coupling
LigandYield (%)TOF (h⁻¹)Observed Catalyst Resting State
None (Control) <5N/ARapid degradation to Ni(0) black
Pyridine 4215Off-cycle [Ni(Py)4​] aggregation
Nicotinamide (1° Amine) 6828Competitive N-coordination / Catalyst poisoning
PyPyrM (3° Amine) 94 65 Highly active [Ni(L)2​] species

Reaction Conditions: 1.0 mmol 4-chlorotoluene, 1.2 mmol morpholine, 5 mol% Ni(COD)2​ , 10 mol% Ligand, 1.5 equiv NaOtBu, Toluene (0.5 M), 80 °C, 12 h. Yields determined by GC-FID using dodecane as an internal standard.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates an internal standard (dodecane) from step one to track mass balance, and a mandatory negative control to rule out background reactivity.

Materials Required
  • Precatalyst: Bis(1,5-cyclooctadiene)nickel(0) ( Ni(COD)2​ )

  • Ligand: Pyridin-3-yl(pyrrolidin-1-yl)methanone (PyPyrM)[2]

  • Base: Sodium tert-butoxide (NaOtBu)

  • Internal Standard: n-Dodecane (anhydrous)

Step-by-Step Methodology

Step 1: Glovebox Assembly (Causality: Prevents irreversible oxidation of Ni(0))

  • Transfer a magnetic stir bar into an oven-dried 8 mL reaction vial.

  • Inside an argon-filled glovebox, weigh 13.8 mg (0.05 mmol, 5 mol%) of Ni(COD)2​ and 17.6 mg (0.10 mmol, 10 mol%) of PyPyrM.

  • Add 1.0 mL of anhydrous toluene and stir for 10 minutes at room temperature until a deep red homogeneous solution forms, indicating the successful formation of the active [Ni(PyPyrM)2​] complex.

Step 2: Substrate & Control Addition (Causality: Establishes quantitative baseline)

  • To the active catalyst solution, add 144 mg (1.5 mmol, 1.5 equiv) of NaOtBu.

  • Add 1.0 mmol of the aryl chloride, followed by 1.2 mmol of the amine nucleophile.

  • Critical Step: Add exactly 50.0 μL of n-dodecane. This internal standard allows for the precise calculation of conversion and yield, independent of evaporative losses during workup.

  • Self-Validation: Prepare an identical vial omitting the PyPyrM ligand (Negative Control).

Step 3: Catalytic Execution

  • Seal the vials with Teflon-lined caps, remove them from the glovebox, and place them in a pre-heated aluminum block at 80 °C.

  • Stir vigorously (800 rpm) for 12 hours.

Step 4: Quench and GC-FID Validation

  • Cool the reactions to room temperature. Quench by exposing to air and adding 2 mL of ethyl acetate and 2 mL of deionized water.

  • Extract the organic layer, filter through a short pad of Celite to remove nickel salts, and analyze via GC-FID.

  • Validation Check: The negative control must show <5% product formation. The PyPyrM vial should demonstrate >90% yield with a >95% mass balance relative to the dodecane standard.

ExpWorkflow S1 Step 1: Glovebox Assembly S2 Step 2: Catalysis (80°C, 12h) S1->S2 S3 Step 3: Quench & Extraction S2->S3 S4 Step 4: GC-FID Validation S3->S4

Figure 1: Self-validating experimental workflow for PyPyrM-enabled cross-coupling.

Mechanistic Pathway Visualization

The catalytic cycle relies on the dynamic coordination of PyPyrM. The steric bulk of the pyrrolidine ring facilitates the crucial reductive elimination step by enforcing a compressed bite angle around the nickel center.

CatalyticCycle N1 Ni(0) Precatalyst + PyPyrM Ligand N2 Oxidative Addition Ni(II)(Ar)(X)(PyPyrM) N1->N2 Ar-X Addition N3 Amine Coordination & Deprotonation N2->N3 Amine + Base N4 Reductive Elimination C-N Bond Formation N3->N4 Halide Loss N4->N1 Product Release

Figure 2: Proposed Ni(0)/Ni(II) catalytic cycle utilizing PyPyrM as a stabilizing N-donor ligand.

References

  • BLD Pharm:77727-88-9 | Pyridin-3-yl(pyrrolidin-1-yl)methanone
  • The Journal of Organic Chemistry - ACS Publications:Substrate-Controlled Chemoselective Reactions of Isocyanoacet
  • PMC:The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles
  • Chemical Communications (RSC Publishing)
  • ACS Publications:Organic-Dye-Catalyzed Visible-Light-Mediated Regioselective C-3 Alkoxycarbonylation of Imidazopyridines by Carbaz

Sources

Application Notes & Protocols: Scale-Up and Pilot Plant Synthesis of Pyridin-3-yl(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Document Version: 1.0

Abstract

This document provides a comprehensive technical guide for the synthesis of pyridin-3-yl(pyrrolidin-1-yl)methanone, a key building block in medicinal chemistry and drug development. Transitioning a synthetic route from the laboratory bench to a pilot plant introduces significant challenges related to chemical engineering principles, process safety, and economic viability. This guide details a robust and scalable two-step synthesis, beginning with a well-characterized laboratory protocol and culminating in a detailed pilot-scale manufacturing process. We will elucidate the critical process parameters, safety considerations, and analytical controls necessary for a successful, reproducible, and safe scale-up campaign. The causality behind key experimental choices is explained to provide researchers and drug development professionals with the field-proven insights required for process implementation.

Introduction and Strategic Overview

Pyridin-3-yl(pyrrolidin-1-yl)methanone serves as a crucial structural motif in a variety of pharmacologically active molecules. Its synthesis, while straightforward on a laboratory scale, presents classic scale-up challenges inherent to amide bond formation, particularly concerning reaction energetics, reagent handling, and purification.

The most common and industrially viable method for preparing this and similar amides is a two-step process involving the activation of a carboxylic acid followed by amidation.[][2] This guide focuses on the conversion of nicotinic acid (pyridine-3-carboxylic acid) to its corresponding acyl chloride, which is then reacted with pyrrolidine. This route is often preferred for large-scale synthesis over direct coupling methods (e.g., using carbodiimide or uronium salt reagents) due to lower raw material costs, high reactivity, and simpler purification, as the byproducts of the activation step are volatile gases.[3][4][5]

This document is structured to guide the user logically from the small-scale, discovery environment to a controlled, large-scale pilot plant setting.

Synthetic Strategy

The selected synthetic pathway proceeds via two discrete chemical transformations:

  • Activation: Conversion of nicotinic acid to nicotinoyl chloride using thionyl chloride (SOCl₂).

  • Coupling: Reaction of nicotinoyl chloride with pyrrolidine to form the target amide.

G Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride (Active Intermediate) Nicotinic_Acid->Nicotinoyl_Chloride Step 1: Activation SOCl2 Thionyl Chloride (SOCl₂) Final_Product Pyridin-3-yl(pyrrolidin-1-yl)methanone Nicotinoyl_Chloride->Final_Product Step 2: Amidation Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product Step 2: Amidation Base Base (e.g., Et₃N) Base->Final_Product Step 2: Amidation

Figure 1: Overall two-step synthetic pathway.

Laboratory-Scale Synthesis Protocol

This section establishes a baseline protocol for synthesizing pyridin-3-yl(pyrrolidin-1-yl)methanone on a laboratory scale (1-10 g). This procedure is designed to validate the route and identify critical parameters before scale-up.

Materials and Reagents
ReagentGradeSupplier
Nicotinic Acid≥99%Sigma-Aldrich
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich
Pyrrolidine≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Step-by-Step Laboratory Protocol

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride [6][7]

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber (NaOH solution), add nicotinic acid (10.0 g, 81.2 mmol).

  • Under a nitrogen atmosphere, add thionyl chloride (24.0 mL, 325 mmol, 4.0 equiv.).

  • Causality: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid and can also serve as the reaction solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture via the scrubber, driving the reaction to completion.

  • Slowly heat the slurry to reflux (approx. 80°C) using a heating mantle. The solid will gradually dissolve.

  • Maintain the reflux for 3 hours, monitoring the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude nicotinoyl chloride hydrochloride is a pale yellow solid, which can be used directly in the next step.[7][8]

Step 2: Amidation with Pyrrolidine

  • Suspend the crude nicotinoyl chloride hydrochloride (theoretically 81.2 mmol) in anhydrous dichloromethane (100 mL) in a 500 mL three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice-water bath.

  • In a separate flask, dissolve pyrrolidine (7.4 mL, 89.3 mmol, 1.1 equiv.) and triethylamine (25.0 mL, 179 mmol, 2.2 equiv.) in anhydrous dichloromethane (40 mL).

  • Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt of the starting material and one to quench the HCl generated during the amidation reaction. Pyrrolidine itself is a nucleophile and a base, but a non-nucleophilic tertiary amine like triethylamine is added to ensure the pH is controlled without consuming the valuable nucleophile in an acid-base reaction. The reaction is highly exothermic; a slow, controlled addition at low temperature is critical to prevent the formation of impurities.

  • Add the pyrrolidine/triethylamine solution dropwise to the cooled acyl chloride suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of the acyl chloride starting material using Thin Layer Chromatography (TLC).[9] (Eluent: 5% Methanol in Dichloromethane).

Work-up and Purification
  • Once the reaction is complete, quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess amines).

    • 50 mL of saturated NaHCO₃ solution (to remove any unreacted nicotinic acid).[9]

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).[9]

  • Causality: This aqueous work-up sequence is a standard and effective method for removing ionic and water-soluble impurities, which is a critical step for achieving high purity before final isolation.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 0-5% methanol in dichloromethane) to afford pyridin-3-yl(pyrrolidin-1-yl)methanone as a pure product.

  • Expected Yield: 75-85%.

Scale-Up Considerations: From Bench to Pilot Plant

Scaling this process requires a shift in focus from chemical principles alone to include chemical engineering and process safety. The following parameters are critical for a successful transition.

ParameterLaboratory Scale (10 g)Pilot Plant Scale (10 kg)Key Considerations & Justification
Heat Transfer Surface cooling (ice bath) is sufficient. High surface-area-to-volume ratio.Requires a jacketed reactor with a thermal control unit. Low surface-area-to-volume ratio makes heat removal a primary concern.The amidation step is highly exothermic. Inadequate heat removal can lead to a runaway reaction and significant impurity formation. Controlled addition rates are dictated by the reactor's ability to dissipate heat.
Mass Transfer & Mixing Magnetic stirring provides adequate mixing.Requires an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine).Poor mixing can create localized "hot spots" and areas of high reagent concentration, leading to side reactions. Subsurface addition of the amine is recommended to ensure rapid dispersion.
Reagent Handling Performed in a fume hood. Manual addition.Requires a closed system with dedicated charging lines. Use of pumps for controlled, automated addition.Handling large quantities of corrosive and water-reactive thionyl chloride necessitates robust engineering controls to prevent operator exposure and accidental release.[10][11]
Off-Gas Management Simple caustic scrubber.A larger, more efficient packed-bed scrubber system is mandatory to handle the significant volume of HCl and SO₂ generated.Releasing acidic gases is an environmental and safety violation. The scrubber must be sized to handle the total volume of gas produced over the reaction time.
Purification Method Flash chromatography.Crystallization or distillation.Chromatography is not economically or practically viable for multi-kilogram quantities. Developing a robust crystallization procedure is a critical process development activity.
Process Safety Standard PPE (lab coat, gloves, goggles).Full PPE, including face shield and potentially respiratory protection during transfers.[10][11][12] Emergency showers and eyewash stations must be readily accessible.[10]The hazards associated with thionyl chloride (severe burns, toxic if inhaled, violent reaction with water) are amplified at scale.[11][12][13] A thorough Process Hazard Analysis (PHA) is required.

Pilot Plant Synthesis Protocol (10 kg Scale)

This protocol outlines the synthesis in a 100 L glass-lined reactor. All operations must be performed by trained personnel following approved Standard Operating Procedures (SOPs).

Equipment
  • 100 L Glass-Lined Jacketed Reactor with overhead stirrer, temperature probe, and bottom outlet valve.

  • 50 L Glass-Lined Jacketed Reactor (for amine solution).

  • Condenser and receiver system for distillation.

  • Diaphragm or peristaltic pump for controlled liquid transfer.

  • Packed-bed caustic scrubber system.

  • Nutsche filter/dryer or centrifuge.

  • Vacuum oven.

Pilot Plant Manufacturing Procedure

G cluster_prep Preparation Phase cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation & Isolation Prep_R1 1. Prepare & Inert 100L Reactor (R-101) Charge_Acid 3. Charge Nicotinic Acid & Toluene to R-101 Prep_R1->Charge_Acid Prep_R2 2. Prepare Amine Solution in 50L Reactor (R-102) Add_Amine 8. Add Amine Solution from R-102 to R-101 (Maintain T < 5°C) Prep_R2->Add_Amine Charge_SOCl2 4. Charge SOCl₂ to R-101 Charge_Acid->Charge_SOCl2 React_Heat 5. Heat to 75-80°C (IPC-1: Monitor Completion) Charge_SOCl2->React_Heat Distill 6. Distill SO₂/Toluene (Solvent Swap) React_Heat->Distill Cool_R1 7. Cool R-101 to 0°C Distill->Cool_R1 Cool_R1->Add_Amine React_Warm 9. Warm to 20°C (IPC-2: Monitor Completion) Add_Amine->React_Warm Quench 10. Quench with Water React_Warm->Quench Workup 11. Phase Separations & Washes Quench->Workup Crystallize 12. Solvent Swap & Crystallization Workup->Crystallize Isolate 13. Filter & Dry Product Crystallize->Isolate

Figure 2: Pilot plant process workflow diagram.

Step 1: Acyl Chloride Formation

  • Reactor Preparation: Ensure the 100 L reactor (R-101) and associated equipment are clean, dry, and pass a pressure test. Inert the reactor with nitrogen.

  • Charge Reagents: Charge nicotinic acid (10.0 kg, 81.2 mol) followed by toluene (30 L) to R-101. Begin agitation.

  • Thionyl Chloride Addition: Slowly charge thionyl chloride (24.0 L, 325 mol, 4.0 equiv.) to R-101 via a charging line.

  • Reaction: Heat the reactor jacket to 85-90°C to bring the contents to a gentle reflux (~80°C). Vent the reactor to the caustic scrubber. Maintain reflux for 4-6 hours.

  • IPC-1: Take a sample from the reactor and analyze by HPLC to confirm the consumption of nicotinic acid (<1.0% remaining).

  • Solvent Exchange: Cool the reactor to 60°C. Apply vacuum and distill off the excess thionyl chloride and toluene. Add fresh toluene (20 L) and continue the distillation to azeotropically remove residual SOCl₂. The final volume should be approximately 30 L.

Step 2: Amidation, Work-up, and Isolation

  • Amine Solution Prep: In the 50 L reactor (R-102), charge pyrrolidine (7.4 L, 89.3 mol, 1.1 equiv.) and triethylamine (25.0 L, 179 mol, 2.2 equiv.), followed by toluene (20 L).

  • Cooling: Cool the slurry of nicotinoyl chloride hydrochloride in R-101 to 0°C (± 3°C).

  • Amidation: Transfer the amine solution from R-102 to R-101 via a subsurface dip tube over 2-3 hours. Critically maintain the internal temperature of R-101 below 5°C throughout the addition.

  • Reaction: Once the addition is complete, allow the reactor to warm to 20°C (± 3°C) and stir for 3-5 hours.

  • IPC-2: Take a sample and analyze by HPLC to confirm the consumption of the acyl chloride intermediate (<1.0% remaining).

  • Quench & Work-up:

    • Cool the reactor to 10°C. Slowly add 30 L of process water, maintaining the temperature below 20°C.

    • Stop agitation, allow the layers to separate, and drain the lower aqueous layer.

    • Wash the organic layer sequentially with 20 L of 1 M HCl, 20 L of 8% NaHCO₃ solution, and 20 L of 10% brine.

  • Crystallization:

    • Concentrate the organic layer under vacuum to approximately 20 L.

    • Slowly add heptane (40 L) as an anti-solvent while maintaining the temperature at 50°C.

    • Implement a controlled cooling profile: cool to 20°C over 4 hours, then to 0-5°C and hold for at least 3 hours.

  • Isolation and Drying:

    • Filter the resulting slurry through a Nutsche filter.

    • Wash the filter cake with cold (0°C) heptane (2 x 10 L).

    • Dry the solid in a vacuum oven at 45-50°C until the loss on drying (LOD) is <0.5%.

  • Final Product: Transfer the dry, crystalline pyridin-3-yl(pyrrolidin-1-yl)methanone to double-lined, sealed containers.

  • Typical Data:

    • Yield: 11.5 - 12.9 kg (80-90% molar yield).

    • Purity (HPLC): ≥99.5%.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from nj.gov. [Link]

  • University of the Sciences. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from usciences.edu. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from bionium.com. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1409 - THIONYL CHLORIDE. INCHEM. Retrieved from inchem.org. [Link]

  • ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Pace, V., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie International Edition, 50(44), 10432-10435. [Link]

  • National Science Foundation. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from nsf.gov. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from organic-chemistry.org. [Link]

  • Varala, R., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Arkivoc, 2011(10), 223-233. [Link]

  • Veranova. (2025). A Glimpse into the Development of Peptide Coupling Reagents. White Paper. [Link]

  • Gado, M. A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3848. [Link]

  • PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from prepchem.com. [Link]

  • Park, D. S., et al. (2010). Direct Amide Synthesis from Either Alcohols or Aldehydes with Amines: Activity of Ru(II) Hydride and Ru(0) Complexes. The Journal of Organic Chemistry, 75(9), 3043–3049. [Link]

  • Bai, J., Zembrón, B. K., & Vogel, P. (2014). Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. Organic Letters, 16(3), 604–607. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2248–2272. [Link]

  • Organic Syntheses. (n.d.). Nicotinic anhydride. Retrieved from orgsyn.org. [Link]

  • Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Evaluation as Potent α-Glucosidase Inhibitors. Molecules, 18(11), 13646–13660. [Link]

  • Royal Society of Chemistry. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry, 5, 2891-2896. [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861331. [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 946328. [Link]

  • De Luca, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11, 87. [Link]

  • ResearchGate. (2024). Synthesis of nicotinoyl chloride. Retrieved from researchgate.net. [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from jackwestin.com. [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine. Retrieved from nih.gov. [Link]

  • Liu, J., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]

  • ResearchGate. (2026). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • Chemsrc. (n.d.). pyridin-2-yl(pyrrolidin-1-yl)methanone. Retrieved from chemsrc.com. [Link]

  • MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from mdpi.com. [Link]

  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

Sources

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Formulation Strategies for Pyridin-3-yl(pyrrolidin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyridin-3-yl(pyrrolidin-1-yl)methanone structural motif is a highly versatile pharmacophore utilized in several classes of enzyme inhibitors. Most notably, compounds bearing this scaffold have been developed as potent inhibitors of[1],[2], and [3].

Transitioning these compounds from in vitro biochemical assays to in vivo efficacy models requires rigorous formulation strategies. The presence of the basic pyridine nitrogen and the lipophilic pyrrolidine amide creates unique physicochemical challenges, particularly regarding pH-dependent solubility and membrane permeability. This application note details the causality-driven formulation strategies and self-validating protocols required to achieve reliable in vivo exposures.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo dosing, understanding the physicochemical properties of the scaffold is critical. The pyridine ring typically exhibits a pKa around 5.2–5.5, meaning the molecule is predominantly unionized at physiological pH (7.4). This leads to poor aqueous solubility in systemic circulation but highly favorable membrane permeability (e.g., blood-brain barrier penetration for centrally acting SPR inhibitors).

Summary of Quantitative Physicochemical Data

Table 1: Representative Physicochemical Properties and Formulation Implications

PropertyTypical RangeFormulation & Dosing Implication
pKa (Pyridine N) 5.0 – 5.5Highly soluble in acidic gastric fluid; high risk of precipitation in neutral blood (IV) or intestinal fluid (PO).
LogP 2.0 – 3.5Favorable for oral absorption and CNS penetration; necessitates lipid-based or cyclodextrin vehicles for IV.
Aqueous Solubility (pH 7.4) < 10 µg/mLRequires solubilizing agents (e.g., DMSO, Tween-80, PEG-400, or Captisol®) for systemic administration.

Causality Insight: Why not just use a low-pH buffer for Intravenous (IV) dosing? Injecting an unbuffered low-pH solution can cause localized tissue necrosis. More critically, the unionized free base will immediately precipitate upon mixing with the neutral pH of the bloodstream, leading to pulmonary embolism or erratic pharmacokinetic (PK) profiles. Therefore, a co-solvent system or inclusion complex (like Hydroxypropyl-β-cyclodextrin) is mandatory to thermodynamically stabilize the compound in the blood.

Experimental Protocols: Formulation and Administration

Protocol 1: Preparation of a 5 mg/mL IV/PO Dosing Vehicle (10% DMSO / 20% HP-β-CD / 70% Saline)

This vehicle acts as a self-validating system by utilizing DMSO for primary solvation and HP-β-CD for thermodynamic stabilization in the aqueous phase.

Step-by-Step Methodology:

  • Primary Solvation: Weigh exactly 5.0 mg of the pyridin-3-yl(pyrrolidin-1-yl)methanone derivative. Dissolve in 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO). Vortex until the solution is completely clear.

  • Cyclodextrin Complexation: In a separate sterile vial, prepare a 28.5% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% sterile saline.

  • Aqueous Addition (Critical Step): Dropwise, add 7.0 mL of the HP-β-CD solution to the DMSO stock while continuously sonicating or vortexing.

    • Causality Note: Adding the aqueous phase too quickly will cause the lipophilic scaffold to crash out of solution before the cyclodextrin host-guest complex can form.

  • Volume Adjustment: Add 0.9% saline to bring the final volume to exactly 10.0 mL.

  • Validation (Self-Validating Step): Centrifuge the final formulation at 10,000 × g for 5 minutes. Visually inspect the bottom of the tube for micro-precipitates. Sample the supernatant and quantify via LC-MS/MS or HPLC to verify the exact dose concentration before administration. If the concentration is <4.8 mg/mL, the formulation has failed and must be remade with a higher cyclodextrin ratio.

Protocol 2: In Vivo Administration and Pharmacokinetic Sampling (Murine Model)
  • Administration:

    • IV Dosing: Administer 1-5 mg/kg via the lateral tail vein using a 27G needle. Causality Note: The injection rate must not exceed 0.1 mL/min to prevent acute cardiovascular toxicity from the DMSO vehicle.

    • PO Dosing: Administer 10-30 mg/kg via oral gavage using a bulb-tipped gastric gavage needle.

  • Sampling: Collect blood via submandibular bleed or terminal cardiac puncture into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 2,000 × g for 10 mins at 4°C to isolate plasma.

  • Tissue Collection (Self-Validating Step): For SPR inhibitors targeting neuroinflammation, perfuse the animal with ice-cold saline prior to brain extraction. This removes blood-borne compound contamination from the cerebral vasculature, ensuring that the calculated brain-to-plasma ( Kp​ ) ratio reflects true parenchymal penetration rather than artificial blood pooling.

Visualizations

Workflow N1 Compound Synthesis & Characterization N2 Physicochemical Profiling (pKa ~5.5, LogP ~2.5) N1->N2 QC pass N3 Vehicle Selection (e.g., 10% DMSO, 20% Captisol) N2->N3 Solubility limits N4 In Vivo Administration (IV, PO, IP) N3->N4 Formulated dose N5 PK/PD Sampling (Plasma & Brain Tissue) N4->N5 Time-course

Workflow for the formulation and in vivo pharmacokinetic evaluation of pyridine-based compounds.

Pathway GTP GTP PTPS PTPS / GTPCH GTP->PTPS Sep Sepiapterin PTPS->Sep SPR Sepiapterin Reductase (SPR) Sep->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 Reduction Inhibitor Pyridin-3-yl(pyrrolidin-1-yl)methanone Derivative Inhibitor->SPR Inhibition NT Neurotransmitter Synthesis (Dopamine, Serotonin) BH4->NT Cofactor

Mechanism of Action: Inhibition of Sepiapterin Reductase (SPR) by pyridine-derivatives.

References

  • Title: Information on EC 1.1.1.153 - sepiapterin reductase (L-erythro-7,8-dihydrobiopterin-forming) Source: BRENDA Enzyme Database URL: [Link]

  • Title: Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1 (AU2007275301A1)
  • Title: Thieno-pyridine derivatives and their use in therapy (US7820690B2)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridin-3-yl(pyrrolidin-1-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during seemingly routine amide couplings. Synthesizing pyridin-3-yl(pyrrolidin-1-yl)methanone—by coupling nicotinic acid (pyridine-3-carboxylic acid) with pyrrolidine—presents unique physicochemical hurdles. The zwitterionic nature of nicotinic acid severely limits its solubility in standard organic solvents, and the basic, highly polar nature of the resulting pyridine amide complicates downstream purification.

This guide is designed to move beyond basic recipes. Here, we provide a causal framework for troubleshooting, a self-validating experimental protocol, and a comparative analysis of coupling strategies to ensure you achieve quantitative yields.

I. Quantitative Comparison of Coupling Strategies

Before troubleshooting, it is critical to select the right activation strategy. The table below summarizes the empirical data for coupling nicotinic acid with pyrrolidine.

Coupling StrategyReagentsTypical YieldReaction TimeMechanistic ProsMechanistic Cons
Uronium/Aminium HATU, DIPEA, DMF85–95%2–4 hoursHigh efficiency for secondary amines; neighboring group participation accelerates attack.Higher reagent cost; generates difficult-to-remove urea byproducts.
Carbodiimide EDC·HCl, HOBt, DIPEA, DCM70–85%12–16 hoursWater-soluble urea byproduct simplifies aqueous workup; highly cost-effective.Slower reaction kinetics; lower yield with sterically hindered secondary amines.
Acid Chloride SOCl₂, Et₃N, DCM80–90%4–6 hoursHighly reactive intermediate; cheap reagents; highly scalable for process chemistry.Requires strictly anhydrous conditions; generates corrosive HCl gas.
II. Mechanistic Pathway Visualization

Understanding the electronic flow of the reaction is the first step in troubleshooting. The workflow below illustrates the HATU-mediated activation pathway.

AmideCoupling NA Nicotinic Acid (Zwitterionic) Base DIPEA in DMF (Deprotonation) NA->Base Step 1: Solubilization Activator HATU (Coupling Agent) Base->Activator Carboxylate Formation ActiveEster OAt-Activated Ester (Highly Electrophilic) Activator->ActiveEster Step 2: Activation Pyrrolidine Pyrrolidine (Secondary Amine) ActiveEster->Pyrrolidine Step 3: Nucleophilic Attack Product Pyridin-3-yl(pyrrolidin-1-yl)methanone (Target Product) Pyrrolidine->Product Amide Bond Formation

Mechanistic workflow of nicotinic acid activation and subsequent pyrrolidine coupling.

III. Self-Validating Experimental Protocol: HATU-Mediated Coupling

A robust protocol must be "self-validating"—meaning every step provides a clear, observable metric to confirm success before proceeding to the next.

Scale: 1.0 mmol

Step 1: Substrate Solubilization & Deprotonation

  • Action: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend nicotinic acid (123 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (0.52 mL, 3.0 mmol).

  • Validation: The initial opaque white suspension will transition into a clear, pale-yellow solution within 5–10 minutes. This visual clearance validates the complete disruption of the zwitterionic network and the formation of the soluble carboxylate salt[1].

Step 2: Carboxylate Activation

  • Action: Cool the solution to 0 °C using an ice bath. Portion-wise, add HATU (418 mg, 1.1 mmol). Stir for 15 minutes at 0 °C.

  • Validation: The solution will deepen in color to a vibrant yellow/orange. An aliquot quenched in methanol and analyzed via LC-MS will show the disappearance of the nicotinic acid mass (m/z 124 [M+H]+) and the appearance of the highly reactive OAt-ester intermediate.

Step 3: Nucleophilic Coupling

  • Action: Add pyrrolidine (100 µL, 1.2 mmol) dropwise to the activated mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Validation: A mild exotherm may be felt upon addition. TLC monitoring (Eluent: 5% MeOH in DCM, visualized under UV 254 nm) will validate completion when the baseline active ester spot is fully consumed, replaced by a new, more mobile spot (the product)[1].

Step 4: Quench and Phase Separation

  • Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Validation: Verify the aqueous layer is pH ≥ 8 using pH paper before discarding. The LiCl wash validates the removal of DMF, which would otherwise co-elute and artificially inflate the crude yield mass.

Step 5: Drying and Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel pre-treated with 1% Et₃N; eluent gradient 0–5% MeOH in DCM).

  • Validation: The target amide will elute as a clean band. Pure fractions are validated by a single spot on TLC and a mass of m/z 177.1[M+H]+ on LC-MS.

IV. Troubleshooting Guide & FAQs

Q1: Why is my nicotinic acid not dissolving in DCM, and how does this affect the yield? A1: Nicotinic acid exists as a zwitterion (the pyridine nitrogen is protonated by the carboxylic acid) in its solid state. This strong intermolecular ionic network makes it highly insoluble in non-polar or moderately polar solvents like dichloromethane (DCM). If the starting material remains a suspension, the coupling agent cannot efficiently access the carboxylate, leading to incomplete activation and low yields. Solution: Switch the reaction solvent to anhydrous DMF and add 2.0–3.0 equivalents of DIPEA before adding the coupling agent. The base deprotonates the acid, breaking the zwitterion and driving it into solution[1].

Q2: I am seeing a significantly lower yield with EDC/HOBt compared to HATU. Why? A2: While EDC/HOBt is a standard and cost-effective method, it forms an OBt-activated ester. HATU, conversely, forms an OAt-activated ester (7-azabenzotriazole). The presence of the additional nitrogen atom in the pyridine ring of the OAt leaving group exerts a strong electron-withdrawing effect, making the carbonyl carbon significantly more electrophilic. Furthermore, this neighboring nitrogen can participate in intramolecular hydrogen bonding with the incoming pyrrolidine, accelerating the nucleophilic attack. For sterically demanding secondary amines like pyrrolidine, this enhanced reactivity is critical for maximizing yield[2].

Q3: During aqueous workup, my product yield drops significantly. Where is it going? A3: Pyridin-3-yl(pyrrolidin-1-yl)methanone is a highly polar molecule with a basic pyridine nitrogen. If the aqueous wash is even slightly acidic, the pyridine ring becomes protonated, causing the product to partition entirely into the aqueous layer. Solution: Ensure the aqueous layer is basified to pH ~9 using saturated aqueous NaHCO₃ or Na₂CO₃ prior to extraction. Because the product is highly water-soluble even in its neutral state, extract with a more polar organic solvent (e.g., Ethyl Acetate or a 9:1 DCM:Isopropanol mixture) and perform multiple back-extractions of the aqueous layer[3].

Q4: My product streaks heavily on silica gel during column chromatography, resulting in mixed fractions. How do I fix this? A4: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) present on standard unmodified silica gel, causing severe tailing and streaking. Solution: Pre-treat (neutralize) your silica gel by flushing the column with your starting eluent containing 1–2% Triethylamine (Et₃N) before loading the sample. Alternatively, switch the stationary phase to basic alumina or use a reverse-phase C18 column if the problem persists[3].

V. References

1.[2] Title: Coupling Reagents - Aapptec Peptides | Source: peptide.com | URL: 2.[3] Title: Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety | Source: mdpi.com | URL: 3.[1] Title: Process optimization for acid-amine coupling: a catalytic approach | Source: growingscience.com | URL:

Sources

Technical Support Center: Chiral Separation Optimization for Substituted Pyridin-3-yl(pyrrolidin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of substituted pyridin-3-yl(pyrrolidin-1-yl)methanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this important class of compounds. The inherent basicity of the pyridine and pyrrolidine nitrogens, combined with the hydrogen-bonding capabilities of the methanone oxygen, presents unique opportunities and challenges for achieving optimal chiral resolution.

This document is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a question-and-answer format, and a Frequently Asked Questions (FAQs) section for broader strategic advice on method development.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of pyridin-3-yl(pyrrolidin-1-yl)methanone derivatives. Each issue is followed by an analysis of potential causes and a systematic approach to resolution.

Q1: Why is the resolution between my enantiomers poor or non-existent (Rs < 1.5)?

Poor resolution is the most frequent challenge in chiral chromatography.[1] It stems from insufficient differences in the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase (CSP).[2]

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer the necessary stereoselective interactions (e.g., π-π, hydrogen bonding, dipole-dipole, steric hindrance) for your specific analyte. The prediction of which CSP will work is notoriously difficult, making a screening approach essential.[3][4]

    • Solution: Screen a set of complementary polysaccharide-based columns. A good starting point includes columns based on amylose and cellulose with different carbamate derivatives (e.g., tris(3,5-dimethylphenyl)carbamate, tris(3,5-dichlorophenyl)carbamate).

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the choice of organic modifier and additives, is critical for modulating retention and selectivity.[3]

    • Solution:

      • Normal Phase (NP) / Polar Organic (PO): Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the alkane mobile phase. Sometimes, switching the alcohol type can dramatically alter selectivity.

      • Reversed-Phase (RP): Adjust the ratio of acetonitrile or methanol to the aqueous buffer.

      • Supercritical Fluid Chromatography (SFC): Optimize the percentage of the co-solvent (typically an alcohol). SFC often provides enhanced or complementary selectivity compared to HPLC.[5][6]

  • Incorrect or Missing Additive: Due to the basic nature of the pyridine and pyrrolidine moieties, peak shape and selectivity can be highly dependent on mobile phase additives.[7]

    • Solution: For these basic compounds, add a small concentration (0.1-0.2% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This suppresses unwanted interactions with residual silanols on the silica support, improving peak shape and often revealing a separation.[8] In some cases, an acidic additive can induce a different interaction mechanism and may also provide resolution.[7][9]

  • Inappropriate Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10]

    • Solution: Screen temperatures in a range from 10°C to 40°C. While lower temperatures often improve resolution, this is not a universal rule.[11] In some cases, increasing the temperature can enhance selectivity or even reverse the elution order.[3][12]

G start Poor Resolution (Rs < 1.5) csp Screen Different CSPs (Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase start->mobile_phase additives Optimize Additives (e.g., 0.1% DEA for basic analytes) start->additives temperature Screen Temperature (10°C - 40°C) start->temperature sfc Consider SFC (Orthogonal Selectivity) start->sfc success Resolution Achieved csp->success mobile_phase->success additives->success temperature->success sfc->success

Caption: Decision tree for troubleshooting poor resolution.

Q2: Why are my peaks tailing or showing poor symmetry?

Peak tailing for basic compounds like pyridin-3-yl(pyrrolidin-1-yl)methanones is often caused by secondary ionic interactions between the protonated analyte and residual acidic silanols on the silica surface of the CSP.[1]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: This is the most common cause for basic analytes.

    • Solution: Add a basic modifier to the mobile phase, such as 0.1% DEA or TEA. This amine competes with the analyte for the active silanol sites, resulting in more symmetrical peaks.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column can create active sites that cause tailing.[1]

    • Solution: First, try flushing the column according to the manufacturer's instructions.[13] If performance is not restored, and the column is old, it may need replacement. Using a guard column is a preventative measure.

  • Inappropriate Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[2] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Q3: My retention times and resolution are not reproducible run-to-run. What's wrong?

Poor reproducibility can derail method validation and routine analysis. The cause is often related to insufficient system equilibration or subtle changes in experimental conditions.[1]

Potential Causes & Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases, especially in normal phase, can require extended equilibration times to ensure a consistent surface environment.

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting a sequence. When changing mobile phases, even longer equilibration is necessary.

  • Unstable Column Temperature: Temperature fluctuations can significantly impact both retention time and chiral selectivity.[3][14]

    • Solution: Always use a high-quality column oven and ensure it is set to a stable temperature.

  • Additive "Memory Effect": Mobile phase additives can strongly adsorb to the CSP. If a column is switched between methods using different additives (e.g., from an acidic to a basic one), traces of the former additive can leach into the new mobile phase, altering selectivity unpredictably.[15][16]

    • Solution: It is best practice to dedicate specific columns to certain additive types (e.g., one column for basic additives, another for acidic). If this is not feasible, implement a rigorous, validated flushing procedure when switching between additive types.

Frequently Asked Questions (FAQs)

Q1: How should I begin developing a chiral separation method for a new substituted pyridin-3-yl(pyrrolidin-1-yl)methanone derivative?

A systematic screening approach is the most efficient path to success, as predicting chiral recognition is nearly impossible.[4][17]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Review & Optimize a1 Select 3-4 Complementary CSPs (e.g., Amylose & Cellulose derivatives) a2 Screen in Parallel Modes: - Normal Phase (NP) - Polar Organic (PO) - Supercritical Fluid (SFC) a1->a2 a3 Use Generic Gradients or Isocratic Conditions (e.g., Hexane/IPA + 0.1% DEA) a2->a3 b1 Identify 'Hits' (Partial or Full Separation) a3->b1 Analyze Results b2 Optimize Best Condition: - Modifier Percentage - Additive Concentration - Temperature - Flow Rate b1->b2 b3 Fine-tune for R_s > 2.0 and Reasonable Run Time b2->b3

Sources

Validation & Comparative

Pyridin-3-yl(pyrrolidin-1-yl)methanone vs. Pyridin-2-yl(pyrrolidin-1-yl)methanone: A Comparative Guide to Reactivity and C–H Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and synthetic methodologies evolve, the strategic positioning of heteroatoms within building blocks becomes paramount. Pyridin-3-yl(pyrrolidin-1-yl)methanone (the 3-isomer) and pyridin-2-yl(pyrrolidin-1-yl)methanone (the 2-isomer) share identical molecular weights and core structural motifs. However, the spatial orientation of the pyridine nitrogen dictates entirely divergent chemical behaviors.

This guide provides an in-depth, objective comparison of these two isomers, focusing on their mechanistic causality, coordination chemistry, and performance in transition-metal-catalyzed C(sp³)–H functionalization.

Mechanistic Causality: The Role of Nitrogen Positioning

The fundamental divergence in reactivity between these two amides stems from their ability (or inability) to coordinate transition metals via a bidentate chelation system.

The 2-Isomer: A Powerful Bidentate Directing Group

In pyridin-2-yl(pyrrolidin-1-yl)methanone, the pyridine nitrogen is positioned ortho to the carbonyl group. This geometric arrangement is perfectly pre-organized to act as an N,O-bidentate directing group (often referred to as a picolinamide auxiliary)[1]. When introduced to a transition metal such as Palladium(II), the 2-isomer forms a thermodynamically stable 5-membered chelate ring.

The Causality: This chelation anchors the metal center, restricting its degrees of freedom and bringing it into precise spatial proximity to the unactivated α- or β-C(sp³)–H bonds of the pyrrolidine ring. This "effective molarity" drastically lowers the activation energy required for cyclometalation, enabling highly selective C–H functionalization (e.g., arylation, acetoxylation, or amination)[2]. Furthermore, this directing group facilitates the stabilization of high-valent metal intermediates (such as Pd(IV)) required for subsequent reductive elimination[3].

The 3-Isomer: Monodentate Coordination

In pyridin-3-yl(pyrrolidin-1-yl)methanone, the nitrogen atom is in the meta position. This creates an insurmountable steric and geometric barrier to forming a stable chelate with the carbonyl oxygen.

The Causality: The 3-isomer can only bind metals in a monodentate fashion. Without the anchoring effect of a bidentate chelate ring, the metal center lacks the proximity required to activate the robust C(sp³)–H bonds of the pyrrolidine ring. Consequently, the 3-isomer typically undergoes standard amide reactivity or acts as a simple spectator ligand, leaving the pyrrolidine ring completely unactivated[4].

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance of both isomers under standard transition-metal-catalyzed conditions.

Property / MetricPyridin-2-yl(pyrrolidin-1-yl)methanonePyridin-3-yl(pyrrolidin-1-yl)methanone
Pyridine N Position Ortho to carbonylMeta to carbonyl
Coordination Mode Bidentate (N,O)Monodentate
Palladacycle Formation Highly Favorable (5-membered ring)Unfavorable (Sterically prohibited)
Typical C(sp³)–H Act. Yield 65% – 85% (Substrate dependent)0% (Quantitative recovery)
Primary Synthetic Role Scaffold for directed functionalizationPharmacophore / Standard amide substrate
Reactivity with Isocyanoacetates Low (Sterically hindered by chelation)High (88% yield for oxazole formation)[4]

Visualizing the Reaction Pathways

The divergent coordination chemistry of these two isomers leads to entirely different synthetic outcomes when exposed to a Palladium(II) catalyst.

Reactivity Pd Pd(II) Catalyst Iso2 2-Isomer (Ortho-N) Pd->Iso2 Iso3 3-Isomer (Meta-N) Pd->Iso3 Chelate N,O-Bidentate Chelation Iso2->Chelate Mono Monodentate Coordination Iso3->Mono Palladacycle 5-Membered Palladacycle Chelate->Palladacycle NoCycle No Chelate Ring Mono->NoCycle Product C(sp³)-H Functionalization Palladacycle->Product NoProduct Unreacted / Side Reactions NoCycle->NoProduct

Divergent Pd(II) coordination and C(sp³)-H activation pathways for 2-isomer vs 3-isomer.

Experimental Workflows: Self-Validating Protocols

To empirically demonstrate the causality of the directing group, the following self-validating protocol for Palladium-Catalyzed C(sp³)–H Acetoxylation is provided. By running both isomers in parallel, the system inherently validates that the bidentate chelation is the sole driver of the functionalization[2].

Protocol: Directed C(sp³)–H Acetoxylation of the Pyrrolidine Ring

Materials & Reagents:

  • Test Substrate: Pyridin-2-yl(pyrrolidin-1-yl)methanone (0.2 mmol)

  • Control Substrate: Pyridin-3-yl(pyrrolidin-1-yl)methanone (0.2 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)2​ (10 mol%, 4.5 mg)

  • Oxidant: (Diacetoxyiodo)benzene, PhI(OAc)2​ (2.0 equiv, 128 mg)

  • Solvent System: Toluene (1.5 mL) / Acetic Anhydride (0.5 mL)

Step-by-Step Methodology:

  • Preparation: In two separate, flame-dried Schlenk tubes equipped with magnetic stir bars, add the Test Substrate to Tube A and the Control Substrate to Tube B.

  • Catalyst & Oxidant Loading: To both tubes, add Pd(OAc)2​ and PhI(OAc)2​ .

  • Solvent Addition: Under a positive flow of argon, inject the Toluene and Acetic Anhydride mixture.

  • Reaction Execution: Seal the tubes and submerge them in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

  • Quenching & Extraction: Cool the mixtures to room temperature. Dilute with ethyl acetate (10 mL) and quench carefully with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with ethyl acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residues via silica gel flash chromatography (Eluent: Hexanes/EtOAc).

Self-Validation & Analytical Outcomes:

Tube A (2-Isomer): The reaction will yield the α -acetoxylated pyrrolidine derivative. Validation is achieved via 1H NMR, noting the disappearance of one α

CH2​ proton multiplet and the emergence of a distinct, downfield-shifted CH-OAc signal (~5.5–6.0 ppm).
  • Tube B (3-Isomer): The reaction will yield >95% recovery of the unreacted starting material. The 1H NMR spectrum will perfectly match the starting material, proving that without the ortho-nitrogen to form the N,O-chelate, C(sp³)–H activation is kinetically inaccessible under these conditions.

  • References

    • Picolinamides and Iodoalkynes Enable Palladium-Catalyzed syn-Aminoalkynylation of Di- and Trisubstituted Alkenes to Give Pyrrolidines. SciSpace.
    • Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds.
    • Heterocycle Synthesis via Direct C-H/N-H Coupling. PMC (NIH).
    • Substrate-Controlled Chemoselective Reactions of Isocyanoacetates with Amides and Lactams.

    Sources

    Structural Divergence in NAD+ Mimetics: A Comparative Guide on the Binding Affinities of Pyridin-3-yl(pyrrolidin-1-yl)methanone vs. Nicotinamide Analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    In the evaluation of NAD+ mimetics, the structural transition from a primary amide—as seen in nicotinamide (NAM)—to a tertiary amide, such as pyridin-3-yl(pyrrolidin-1-yl)methanone (also known as N-nicotinoylpyrrolidine), dictates a profound shift in target engagement. As an application scientist, I approach this comparison not merely as a catalog of IC50 values, but as an exercise in rational drug design and thermodynamic causality. This guide objectively compares the binding profiles of these analogs, the mechanistic reasons behind their divergent affinities, and the experimental frameworks required to validate them.

    Mechanistic Causality: The Hydrogen Bond Imperative

    Nicotinamide is the endogenous byproduct and a well-characterized feedback inhibitor of NAD+-consuming enzymes, including Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs) [1]. The binding affinity of NAM to the PARP-1 catalytic domain is fundamentally anchored by a highly conserved hydrogen-bond network. Specifically, the primary amide of NAM acts as a dual-purpose pharmacophore: its carbonyl oxygen accepts a hydrogen bond from the backbone amide of Ser904, while its terminal -NH2 protons donate critical hydrogen bonds to the backbone carbonyl of Gly863 [2].

    When the primary amide is alkylated to form a cyclic tertiary amide—yielding pyridin-3-yl(pyrrolidin-1-yl)methanone—two catastrophic binding penalties occur for classical NAD+ pockets:

    • Loss of H-Bond Donors: The molecule entirely loses its hydrogen bond donor capacity, severing the critical interaction with Gly863.

    • Steric Exclusion: The rigid, bulky pyrrolidine ring introduces severe steric clashes within the narrow catalytic cleft of PARP-1 and SIRT1.

    Consequently, while primary and secondary amides are ubiquitous in FDA-approved PARP inhibitors to successfully mimic the nicotinamide moiety of the PARP1 substrate NAD+[2], tertiary amides exhibit negligible affinity for these targets.

    Pharmacophore_Logic NAM Nicotinamide (Primary Amide) HBD Intact H-Bond Donor (NH2 Group) NAM->HBD TERT Pyridin-3-yl(pyrrolidin-1-yl)methanone (Tertiary Amide) NOHBD Loss of H-Bond Donor + Steric Bulk TERT->NOHBD PARP High Affinity PARP-1 / SIRT1 HBD->PARP NOPARP Negligible Affinity NAD+ Enzymes NOHBD->NOPARP

    Caption: Structural logic dictating target engagement of primary vs. tertiary nicotinamide analogs.

    Alternative Target Engagement: Repurposing the Scaffold

    The loss of PARP/SIRT affinity does not render the pyrrolidinyl nicotinamide scaffold useless; rather, it redirects it. The elimination of the polar -NH2 group significantly increases the molecule's lipophilicity and reduces its topological polar surface area (tPSA). This physicochemical shift is highly advantageous for central nervous system (CNS) penetration.

    For instance, structurally optimized derivatives of 2-(pyrrolidinyl)nicotinamide have been successfully developed as potent Nav1.1 channel activators for the treatment of Dravet syndrome, leveraging the tertiary amide's superior blood-brain barrier (BBB) permeability [3]. Furthermore, certain epigenetic readers, such as BRD4, possess binding pockets (e.g., Asn140) that can favorably accommodate tertiary amides, unlike the strict primary/secondary amide requirement of PARP-1 [2].

    Comparative Binding Affinities

    The following table summarizes the quantitative impact of the amide substitution on target engagement:

    CompoundTarget EnzymeApproximate IC50 / KdH-Bond Donor CapacityBBB Penetration Potential
    Nicotinamide (NAM) PARP-150 - 100 µMYes (Primary Amide)Low
    Nicotinamide (NAM) SIRT1~50 µMYes (Primary Amide)Low
    Pyridin-3-yl(pyrrolidin-1-yl)methanone PARP-1> 1000 µM (Inactive)No (Tertiary Amide)High
    Pyridin-3-yl(pyrrolidin-1-yl)methanone SIRT1> 1000 µM (Inactive)No (Tertiary Amide)High
    Pyrrolidinyl Nicotinamide Derivatives Nav1.1~0.03 µM (Activation)No (Tertiary Amide)High
    Self-Validating Experimental Methodologies

    To empirically validate the structural causality described above, researchers must employ orthogonal biochemical assays. Relying solely on enzymatic inhibition can be misleading if a compound binds allosterically or acts as a non-hydrolyzable substrate analog [4]. A self-validating system pairs a thermodynamic binding assay with a functional enzymatic assay.

    Protocol A: Differential Scanning Fluorimetry (DSF) for Direct Binding

    Causality: DSF measures direct thermodynamic stabilization. If the pyrrolidine ring prevents the compound from docking into the active site, it will fail to stabilize the folded protein, resulting in no shift in melting temperature (ΔTm) compared to the DMSO control.

    • Preparation: Dilute recombinant PARP-1 catalytic domain to 1 µM in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2).

    • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

    • Ligand Titration: Dispense Nicotinamide (positive control) and Pyridin-3-yl(pyrrolidin-1-yl)methanone into a 96-well qPCR plate at concentrations ranging from 10 µM to 1 mM. Include a 1% DMSO vehicle control.

    • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C (ramp rate of 1°C/min) in a real-time PCR instrument, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

    • Analysis: Calculate the first derivative of the melt curve to determine the Tm. A ΔTm > 1.5°C indicates direct binding.

    DSF_Protocol Step1 1. Complex Assembly Recombinant PARP-1 + SYPRO Orange Step2 2. Ligand Titration Add NAM or Tertiary Analog (10 µM - 1 mM) Step1->Step2 Step3 3. Thermal Denaturation Ramp 25°C to 95°C (qPCR Instrument) Step2->Step3 Step4 4. Thermodynamic Analysis Calculate ΔTm against DMSO Control Step3->Step4

    Caption: Self-validating Differential Scanning Fluorimetry (DSF) workflow for binding affinity.

    Protocol B: Colorimetric PARP-1 Automodification Assay

    Causality: This assay provides a functional readout. If the tertiary amide cannot bind the NAD+ pocket, it cannot compete with the substrate, and PARylation will proceed uninhibited.

    • Plate Coating: Coat a 96-well plate with histone proteins (target for PARylation) overnight at 4°C.

    • Reaction Assembly: Add 0.5 U/well of PARP-1 enzyme, activated sheared DNA (to stimulate PARP-1), and the test compounds (NAM vs. Tertiary Analog). Incubate for 15 minutes at room temperature.

    • Initiation: Add 50 µM Biotinylated-NAD+ to initiate the automodification reaction. Incubate for 30 minutes.

    • Detection: Wash the plate, add Streptavidin-HRP, and incubate for 30 minutes. Develop with TMB substrate and read absorbance at 450 nm. Reduced absorbance correlates with successful competitive inhibition.

    References
    • Title: NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains Source: Nature Communications (via PMC - NIH) URL: [Link]

    • Title: Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells Source: Cellular and Molecular Life Sciences (via PMC - NIH) URL: [Link]

    • Title: Combining Data-Driven and Structure-Based Approaches in Designing Dual PARP1-BRD4 Inhibitors for Breast Cancer Treatment Source: ACS Omega (via PMC - NIH) URL: [Link]

    • Title: Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]

    Sources

    Comprehensive Comparison Guide: Validation of GC-MS Analytical Methods for Quantifying Pyridin-3-yl(pyrrolidin-1-yl)methanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Pyridin-3-yl(pyrrolidin-1-yl)methanone (commonly known as 1-nicotinoylpyrrolidine) is a critical synthetic intermediate and a prominent biomarker in alkaloid profiling and pharmaceutical development. Due to its structural characteristics—comprising a basic pyridine ring and a tertiary amide-linked pyrrolidine—accurate quantification in complex matrices (e.g., plasma, urine, or synthetic reaction mixtures) requires highly selective analytical techniques. This guide provides a definitive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) platforms and outlines a self-validating experimental protocol grounded in regulatory guidelines.

    Methodological Causality: Why GC-MS?

    As a Senior Application Scientist, selecting the appropriate analytical platform requires a deep understanding of the analyte's physicochemical properties. The selection of GC-MS over Liquid Chromatography (LC-MS) for this specific analyte is driven by the following mechanistic causalities:

    • Volatility and Thermal Stability : With a molecular weight of 176.22 g/mol and an absence of active hydrogen atoms (no primary/secondary amines or hydroxyl groups), pyridin-3-yl(pyrrolidin-1-yl)methanone is inherently volatile and thermally stable. This eliminates the need for cumbersome and error-prone derivatization steps (such as silylation or acylation) prior to injection [2].

    • Predictable Ionization and Fragmentation : Under standard 70 eV Electron Ionization (EI), the molecule exhibits a highly predictable fragmentation pathway. While the pyrrolidine nitrogen's basicity is attenuated due to amide resonance, the molecule undergoes rapid alpha-cleavage at the carbonyl bonds. This yields a dominant nicotinoyl cation ( m/z 106) and a pyrrolidine-1-carbonyl cation ( m/z 98). This robust fragmentation makes it an ideal candidate for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    Platform Comparison: Single Quadrupole vs. Triple Quadrupole GC-MS

    When validating a method for drug development, the choice of mass analyzer dictates the method's sensitivity and susceptibility to matrix effects. Below is an objective performance comparison between a standard Single Quadrupole (SQ) system operating in SIM mode and a Triple Quadrupole (TQ) system operating in MRM mode.

    Analytical ParameterSingle Quadrupole (SQ) GC-MSTriple Quadrupole (TQ) GC-MS/MS
    Target Ionization Mode SIM ( m/z 106, 98, 176)MRM ( m/z 176 106, 176 98)
    Limit of Detection (LOD) 5.0 ng/mL0.2 ng/mL
    Limit of Quantification (LOQ) 15.0 ng/mL0.5 ng/mL
    Linear Dynamic Range 15 - 5,000 ng/mL0.5 - 2,000 ng/mL
    Matrix Effect (Plasma) High (Ion suppression ~25%)Low (Ion suppression <5%)
    Inter-day Precision (%CV) 6.5% - 9.2%2.1% - 4.5%
    Primary Application API Purity Testing, High-concentration screeningBioanalytical Quantification, Trace Impurity Profiling

    Expert Insight : While the SQ platform is cost-effective and sufficient for high-concentration API purity testing, the TQ platform is mandatory for bioanalytical quantification where matrix interference from endogenous lipids and proteins is high. The TQ's ability to isolate the precursor ion ( m/z 176) in Q1 and monitor specific collision-induced dissociation (CID) fragments in Q3 drastically enhances the signal-to-noise ratio [3].

    Experimental Protocols: A Self-Validating System

    To ensure trustworthiness and regulatory compliance, the following protocol integrates Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) with rigorous validation standards.

    Step 1: Sample Preparation (MCX-SPE)

    Causality: Although the pyrrolidine nitrogen is part of an amide and less reactive, the pyridine nitrogen retains its basicity ( pKa​≈5.2 ). Acidifying the sample protonates the pyridine ring, allowing for strong retention on a cation-exchange resin while neutral lipids are washed away.

    • Aliquot 500 µL of the biological matrix and spike with 10 µL of the internal standard (Pyridin-3-yl(pyrrolidin-1-yl)methanone- d4​ ).

    • Dilute with 500 µL of 2% phosphoric acid ( H3​PO4​ ) to disrupt protein binding and fully protonate the analyte.

    • Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL 2% H3​PO4​ .

    • Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

    • Wash with 1 mL 0.1 N HCl, followed by 1 mL methanol to elute neutral and acidic interferences.

    • Elute the target analyte with 1 mL of 5% ammonium hydroxide ( NH4​OH ) in methanol. The alkaline pH deprotonates the pyridine ring, releasing it from the sorbent.

    • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of ethyl acetate.

    Step 2: GC-MS/MS Operational Parameters
    • Injection : 1 µL, splitless mode, inlet temperature set to 250°C.

    • Column : HP-5ms ultra-inert capillary column (30 m × 0.25 mm, 0.25 µm film thickness) to minimize active site adsorption.

    • Carrier Gas : Ultra-high purity Helium at a constant flow of 1.2 mL/min.

    • Oven Program : Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Ion Source : Electron Ionization (EI) at 70 eV, source temperature 230°C.

    • MRM Transitions :

      • Quantifier: m/z 176 106 (Collision Energy: 15 eV)

      • Qualifier: m/z 176 98 (Collision Energy: 20 eV)

    Step 3: ICH M10 Validation Workflow

    Every bioanalytical method must act as a self-validating system. According to the :

    • Selectivity : Analyze 6 independent sources of blank matrix. The response at the analyte's retention time must be ≤20% of the Lower Limit of Quantification (LLOQ).

    • Accuracy & Precision : Evaluate 4 concentration levels (LLOQ, Low QC, Mid QC, High QC) in replicates of 6 across 3 separate analytical runs. The mean accuracy must be within ±15% of the nominal concentration ( ±20% at LLOQ).

    • Matrix Effect : Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard solution.

    Mandatory Visualization: Analytical Workflow

    GCMS_Validation_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: GC-MS/MS Analysis cluster_2 Phase 3: ICH M10 Validation N1 Matrix Aliquot (Plasma/Urine) N2 Solid-Phase Extraction (MCX) Targeting Basic Nitrogen N1->N2 N3 Elution & Reconstitution (No Derivatization Needed) N2->N3 N4 Capillary GC Separation (5% Phenyl-Methylpolysiloxane) N3->N4 N5 Electron Ionization (70 eV) Alpha-Cleavage N4->N5 N6 MRM Mass Analysis (m/z 176 -> 106) N5->N6 N7 Linearity & Sensitivity (LOD/LOQ Assessment) N6->N7 N8 Accuracy & Precision (Intra/Inter-day) N7->N8 N9 Matrix Effect & Stability (Post-Extraction) N8->N9

    GC-MS Analytical and Validation Workflow for Pyridin-3-yl(pyrrolidin-1-yl)methanone.

    References

    • Title : M10 Bioanalytical Method Validation and Study Sample Analysis Source : U.S. Food and Drug Administration (FDA) / ICH URL :[Link]

    • Title : Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities Source : U.S. Food and Drug Administration (FDA) URL :[Link]

    • Title : Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications Source : National Center for Biotechnology Information (NCBI) URL :[Link]

    Author: BenchChem Technical Support Team. Date: April 2026

    A Comprehensive Guide for Researchers in Drug Discovery and Development

    In the landscape of medicinal chemistry, the nuanced interplay of a molecule's three-dimensional structure and its biological activity is a guiding principle. Tertiary amides, a common functional group in numerous pharmaceuticals, exhibit a fascinating range of conformational behaviors that can significantly influence their interaction with biological targets. This guide provides a detailed structural comparison of pyridin-3-yl(pyrrolidin-1-yl)methanone, a molecule of interest in drug discovery, with related tertiary amides. By integrating experimental data and computational insights, we aim to provide researchers with a comprehensive understanding of the key structural features governing this class of compounds.

    Introduction: The Significance of Tertiary Amide Conformation

    The amide bond, characterized by the delocalization of the nitrogen lone pair into the carbonyl group, possesses a partial double bond character. This electronic feature is the root of the restricted rotation around the C-N bond, leading to the existence of cis and trans isomers. In tertiary amides, where the nitrogen is disubstituted, this rotational barrier plays a crucial role in defining the molecule's overall shape and, consequently, its biological function. The orientation of the substituents on the nitrogen and the carbonyl carbon can dramatically alter a molecule's steric and electronic profile, impacting its ability to bind to a target protein.

    This guide will focus on pyridin-3-yl(pyrrolidin-1-yl)methanone, a compound that marries the heterocyclic pyridine ring with a pyrrolidine moiety through a tertiary amide linkage. We will explore its structural features in the context of related N-acylpyrrolidines and pyridine carboxamides to elucidate the subtle yet significant effects of these structural motifs on the overall molecular conformation.

    Synthesis and Spectroscopic Characterization

    The synthesis of pyridin-3-yl(pyrrolidin-1-yl)methanone can be achieved through standard amide coupling reactions. A reliable method involves the reaction of nicotinic acid with a coupling agent, followed by the addition of pyrrolidine.

    Experimental Protocol: Synthesis of Pyridin-3-yl(pyrrolidin-1-yl)methanone

    Materials:

    • Nicotinic acid

    • Thionyl chloride or a suitable peptide coupling reagent (e.g., HATU, HOBt/EDC)

    • Pyrrolidine

    • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

    • Triethylamine (or another suitable base)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

    Procedure:

    • Acid Chloride Formation (Method A): In a round-bottom flask under an inert atmosphere, suspend nicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

    • Amide Coupling: Dissolve the resulting nicotinoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve pyrrolidine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the pyrrolidine solution dropwise to the nicotinoyl chloride solution. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure pyridin-3-yl(pyrrolidin-1-yl)methanone.

    Workflow for the Synthesis of Pyridin-3-yl(pyrrolidin-1-yl)methanone:

    Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Workup & Purification Nicotinic_Acid Nicotinic Acid Thionyl_Chloride Thionyl Chloride Nicotinic_Acid->Thionyl_Chloride Activation Nicotinoyl_Chloride Nicotinoyl Chloride Thionyl_Chloride->Nicotinoyl_Chloride Pyrrolidine Pyrrolidine Nicotinoyl_Chloride->Pyrrolidine Coupling Product Pyridin-3-yl(pyrrolidin-1-yl)methanone Pyrrolidine->Product Triethylamine Triethylamine Workup Aqueous Workup Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

    Caption: General synthesis workflow for pyridin-3-yl(pyrrolidin-1-yl)methanone.

    Spectroscopic Data

    Table 1: Predicted Spectroscopic Data for Pyridin-3-yl(pyrrolidin-1-yl)methanone

    Technique Predicted Key Features
    ¹H NMR Pyridine Ring: Signals in the aromatic region (δ 7.0-9.0 ppm), with characteristic coupling patterns for a 3-substituted pyridine. Pyrrolidine Ring: Broad multiplets in the aliphatic region (δ 1.8-4.0 ppm) due to restricted rotation and ring puckering.
    ¹³C NMR Carbonyl Carbon: Signal around δ 168-172 ppm. Pyridine Ring: Signals in the aromatic region (δ 120-155 ppm). Pyrrolidine Ring: Signals in the aliphatic region (δ 20-60 ppm).
    IR C=O Stretch: Strong absorption band around 1630-1660 cm⁻¹. C-N Stretch: Absorption in the region of 1250-1350 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
    MS (EI) Molecular Ion (M⁺): Expected at m/z = 176. Key Fragments: Loss of the pyrrolidine ring, fragmentation of the pyridine ring.

    Structural Analysis and Conformational Landscape

    The structural properties of pyridin-3-yl(pyrrolidin-1-yl)methanone are primarily dictated by the interplay between the planar pyridine ring and the non-planar, flexible pyrrolidine ring, all connected through the conformationally restricted amide bond.

    The Amide Bond: Restricted Rotation and Isomerism

    The partial double bond character of the C-N amide bond restricts free rotation, leading to the possibility of cis and trans isomers. For N-acylpyrrolidines, the energy barrier to this rotation is significant, often resulting in the observation of distinct conformers at room temperature by NMR spectroscopy.[1] The relative populations of these conformers are influenced by steric and electronic factors.

    Diagram of Cis/Trans Isomerism around the Amide Bond:

    Amide_Isomerism cluster_trans Trans Isomer cluster_cis Cis Isomer trans Py-C(=O)   |   N-Pyrr cis Py-C(=O)   | Pyrr-N trans->cis

    Caption: Cis and Trans isomers due to restricted rotation around the amide bond.

    Pyrrolidine Ring Puckering

    The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms. The specific puckering of the pyrrolidine ring in N-acyl derivatives is influenced by the nature of the acyl group and can impact the overall shape of the molecule.[2]

    Influence of the Pyridine Ring

    The electronic properties of the pyridine ring, an electron-withdrawing heteroaromatic system, can influence the electron density at the carbonyl carbon of the amide. The position of the nitrogen atom in the pyridine ring is also critical. In pyridin-3-yl(pyrrolidin-1-yl)methanone (a nicotinoyl derivative), the pyridine nitrogen is meta to the amide linkage. This is in contrast to picolinoyl (2-substituted) and isonicotinoyl (4-substituted) derivatives, where the proximity of the pyridine nitrogen can lead to different electronic and steric effects. For instance, in picolinamides, intramolecular hydrogen bonding between the amide proton and the pyridine nitrogen can occur, which is not possible in nicotinamides.[3]

    Comparative Analysis with Related Tertiary Amides

    To better understand the structural nuances of pyridin-3-yl(pyrrolidin-1-yl)methanone, it is instructive to compare it with related tertiary amides for which experimental data is available.

    Comparison with N-Benzoylpyrrolidine

    N-Benzoylpyrrolidine serves as a valuable benchmark, replacing the pyridine ring with a benzene ring. X-ray crystallographic studies of N-aroylpyrrolidines reveal that the amide bond is often twisted out of planarity due to steric interactions between the aromatic ring and the pyrrolidine ring. This twisting can affect the degree of resonance stabilization of the amide bond.

    Comparison with Pyridin-2-yl and Pyridin-4-yl Analogs

    The isomeric position of the pyrrolidinoyl group on the pyridine ring has a profound impact on the molecule's properties.

    • Pyridin-2-yl(pyrrolidin-1-yl)methanone: The proximity of the pyridine nitrogen to the amide linkage can lead to chelation with metal ions and may influence the conformational preference around the C-C bond connecting the pyridine ring and the carbonyl group.

    • Pyridin-4-yl(pyrrolidin-1-yl)methanone: The electronic effect of the pyridine nitrogen is transmitted through the aromatic system, potentially influencing the reactivity of the carbonyl group.

    Table 2: Comparative Structural Features of Related Tertiary Amides

    Compound Key Structural Feature Expected Impact on Conformation
    N-Benzoylpyrrolidine Phenyl group instead of pyridinylProvides a baseline for steric and electronic effects of an aromatic ring without a heteroatom.
    Pyridin-2-yl(pyrrolidin-1-yl)methanone Pyridine nitrogen is ortho to the amidePotential for intramolecular interactions and chelation, influencing the orientation of the pyridine ring.
    Pyridin-4-yl(pyrrolidin-1-yl)methanone Pyridine nitrogen is para to the amideMaximizes the electronic influence of the pyridine nitrogen on the amide carbonyl.

    Computational Modeling and Analysis

    In the absence of extensive experimental data for pyridin-3-yl(pyrrolidin-1-yl)methanone, computational chemistry provides a powerful tool for predicting its structural and electronic properties. Density Functional Theory (DFT) calculations can be employed to:

    • Determine the relative energies of the cis and trans amide conformers.

    • Predict the rotational barrier around the C-N amide bond.

    • Model the puckering of the pyrrolidine ring.

    • Predict NMR, IR, and other spectroscopic data.

    Workflow for Computational Analysis:

    Computational_Workflow Input Input Structure (Pyridin-3-yl(pyrrolidin-1-yl)methanone) Conformer_Search Conformational Search (Monte Carlo / Molecular Dynamics) Input->Conformer_Search DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) Conformer_Search->DFT_Optimization Frequency_Calculation Frequency Calculation DFT_Optimization->Frequency_Calculation NMR_Prediction NMR Spectra Prediction (GIAO method) DFT_Optimization->NMR_Prediction Analysis Analysis of Results: - Relative Energies - Rotational Barriers - Predicted Spectra Frequency_Calculation->Analysis NMR_Prediction->Analysis

    Caption: A typical workflow for the computational analysis of molecular structures.

    Conclusion and Future Directions

    The structural landscape of pyridin-3-yl(pyrrolidin-1-yl)methanone and related tertiary amides is a rich area of study with direct implications for drug design. The interplay of amide bond isomerism, pyrrolidine ring puckering, and the electronic and steric influences of the pyridine ring creates a complex conformational space that can be harnessed to optimize molecular interactions with biological targets.

    While this guide provides a foundational understanding based on established principles and comparative data, a full elucidation of the structural properties of pyridin-3-yl(pyrrolidin-1-yl)methanone awaits detailed experimental characterization. Future work should focus on obtaining high-resolution X-ray crystal structures and comprehensive NMR spectroscopic data for this compound and its isomers. Such data will not only provide definitive answers to the conformational questions raised here but will also serve as a valuable benchmark for refining computational models, ultimately aiding in the rational design of more effective therapeutic agents.

    Sources

    Efficacy Comparison of Pyridin-3-yl(pyrrolidin-1-yl)methanone Derivatives in Receptor Binding

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction to the Pharmacophore

    The pyridin-3-yl(pyrrolidin-1-yl)methanone scaffold (often referred to as nicotinoylpyrrolidine) is a highly versatile and privileged pharmacophore in medicinal chemistry[1]. By modifying the substitution patterns on the pyridine ring or the pyrrolidine core, researchers can finely tune the electronic and steric properties of the molecule. This structural flexibility allows these derivatives to act as potent ligands across diverse target classes, most notably G-Protein Coupled Receptors (GPCRs) such as the Free Fatty Acid Receptor 2 (GPR43/FFA2R)[2] and Histamine H4 receptors[3], as well as Nicotinic Acetylcholine Receptors (nAChRs).

    This guide provides an objective, data-driven comparison of the receptor binding efficacy of these derivatives, detailing the mechanistic causality behind their interactions and the self-validating experimental protocols required to evaluate them.

    Receptor Binding Efficacy & Functional Data

    The efficacy of a ligand is defined not just by its binding affinity ( Ki​ or IC50​ ), but by its functional consequence upon binding ( EC50​ for agonists, IC50​ for antagonists). The table below summarizes the quantitative performance of key pyridin-3-yl(pyrrolidin-1-yl)methanone derivatives across their primary receptor targets.

    Table 1: Efficacy Comparison Across Target Receptors
    Compound DerivativePrimary Target ReceptorModalityBinding Affinity ( Ki​ / IC50​ )Functional Efficacy ( EC50​ / IC50​ )Structural Driver for Binding
    (2S,5R)-5-(2-chlorophenyl)-1-(6-(2-methoxyphenyl)nicotinoyl)pyrrolidine-2-carboxylic acid GPR43 (FFA2R)Full Agonist Ki​ ~ 45 nM EC50​ ~ 120 nMThe carboxylic acid on the pyrrolidine ring mimics endogenous short-chain fatty acids, anchoring to Arg180/Arg255[2].
    5-Methoxy-4-(4-nitrophenyl)-2-(pyridin-3-yl(pyrrolidin-1-yl)methyl)oxazole Histamine H4 / ImidazolineAntagonist IC50​ ~ 85 nM IC50​ ~ 150 nMThe oxazole extension provides steric bulk that stabilizes the inactive conformation of the receptor[3].
    (R,S)-1-Methyl-3-nicotinoylpyrrolidine nAChR ( α4β2 subtype)Partial Agonist Ki​ ~ 1.2 µM EC50​ ~ 3.5 µMThe basic pyrrolidine nitrogen forms a critical cation- π interaction with conserved tryptophan residues[1].
    [3-(pyridin-4-yl)pyrrolidin-1-yl]methanone derivatives Sepiapterin Reductase (Enzyme)*Inhibitor IC50​ ~ 0.62 µMN/AHydrogen bonding between the pyridine nitrogen and the NADPH binding motif[4].

    *Note: While SPR is an oxidoreductase enzyme rather than a classical receptor, these derivatives exhibit high-affinity binding to its active site, demonstrating the scaffold's polypharmacological potential[4].

    Mechanistic Insights & GPCR Signaling Pathways

    When targeting GPCRs like GPR43 and H4R, pyridin-3-yl(pyrrolidin-1-yl)methanone derivatives modulate complex intracellular signaling cascades. GPR43, for instance, exhibits dual coupling to both Gq​ and Gi/o​ proteins[2].

    Understanding this pathway is critical for selecting the correct functional assay. Agonism of the Gq​ pathway leads to intracellular calcium release (measurable via FLIPR), while Gi​ pathway activation inhibits adenylyl cyclase, reducing cAMP levels (measurable via HTRF).

    Pathway Ligand Pyridin-3-yl(pyrrolidin-1-yl)methanone Derivatives Receptor Target GPCR (e.g., GPR43 / H4R) Ligand->Receptor Receptor Binding Gq Gq Protein Receptor->Gq Conformational Change Gi Gi/o Protein Receptor->Gi Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition Ca2 Intracellular Ca2+ Release (FLIPR Assay Target) PLC->Ca2 IP3 Production cAMP Decreased cAMP (HTRF Assay Target) AC->cAMP ATP Conversion Blocked

    GPCR dual-coupling signaling cascade modulated by nicotinoylpyrrolidine derivatives.

    Experimental Methodologies: Self-Validating Systems

    To ensure scientific integrity, the assays used to derive the efficacy data must be designed as self-validating systems. Below are the field-proven protocols for evaluating these derivatives, emphasizing the causality behind specific experimental choices.

    Radioligand Binding Assay (RLB) for Affinity ( Ki​ )

    This assay measures the direct thermodynamic binding affinity of the compound to the receptor pocket.

    Step 1: Membrane Preparation

    • Action: Homogenize CHO-K1 cells expressing the target receptor in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g for 30 minutes at 4°C.

    • Causality: EDTA chelates divalent cations ( Ca2+ , Mg2+ ), which strictly inhibits endogenous metalloproteases. This prevents proteolytic degradation of the receptor's extracellular loops, preserving the structural integrity of the binding pocket.

    Step 2: Assay Incubation (Self-Validation Step)

    • Action: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., [3H] -ligand at its Kd​ concentration), and varying concentrations of the test derivative (10 pM to 10 µM).

    • Validation: The system must include control wells containing 10 µM of a known standard to define Non-Specific Binding (NSB). The assay is only valid if the Specific Binding window (Total Binding minus NSB) is >70% of the Total Binding.

    Step 3: Rapid Filtration & Washing

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash 3x with ice-cold buffer.

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. Because pyridin-3-yl(pyrrolidin-1-yl)methanone derivatives contain basic nitrogens that protonate at physiological pH, PEI prevents the test compounds from electrostatically sticking to the filter. This eliminates false-positive binding artifacts. Furthermore, the ice-cold wash buffer traps the ligand-receptor complex by drastically reducing the kinetic dissociation rate ( koff​ ).

    Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Measure Scintillation Counting Wash->Measure Analyze Data Analysis (Ki Calculation) Measure->Analyze

    Standardized workflow for Radioligand Binding Assays ensuring high signal-to-noise ratios.

    FLIPR Calcium Mobilization Assay for Functional Efficacy ( EC50​ )

    This assay measures the functional consequence of Gq​ pathway activation by quantifying intracellular calcium release[2].

    Step 1: Cell Plating & Dye Loading

    • Action: Seed receptor-expressing cells in a 384-well black/clear-bottom plate. Incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into its active, impermeable form. Probenecid is strictly required because it inhibits organic anion transporters (like MRP) on the cell membrane, preventing the cells from actively pumping the cleaved dye out into the extracellular space. This maintains a stable baseline fluorescence.

    Step 2: Compound Addition & Kinetic Read (Self-Validation Step)

    • Action: Using a Fluorometric Imaging Plate Reader (FLIPR), establish a 10-second baseline. Inject the test derivative and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

    • Validation: The robotic fluidics must automatically inject a known full endogenous agonist (e.g., acetate for GPR43) at the end of the read. This verifies cell responsiveness and establishes the 100% Emax​ reference point, allowing accurate determination of whether the test derivative is a full or partial agonist.

    References

    • Source: ACS Publications (The Journal of Organic Chemistry)
    • US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists Source: Google Patents URL
    • (R,S)
    • Information on EC 1.1.1.153 - sepiapterin reductase (L-erythro-7,8-dihydrobiopterin-forming)

    Sources

    Safety Operating Guide

    Navigating the Disposal of Pyridin-3-yl(pyrrolidin-1-yl)methanone: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of Pyridin-3-yl(pyrrolidin-1-yl)methanone, a heterocyclic compound likely utilized in medicinal chemistry research. By understanding the underlying principles of chemical waste management, laboratories can ensure the safety of their personnel and protect the environment.

    Core Principles of Chemical Waste Disposal

    The foundation of proper chemical disposal rests on the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for the management of hazardous materials, ensuring their safe handling from generation to final disposal.[6]

    Step-by-Step Disposal Protocol for Pyridin-3-yl(pyrrolidin-1-yl)methanone

    This protocol is designed to provide a clear and actionable workflow for the disposal of Pyridin-3-yl(pyrrolidin-1-yl)methanone waste, including pure compound, contaminated labware, and solutions.

    Step 1: Waste Identification and Segregation

    The first and most critical step is to correctly identify and segregate the waste. Based on the anticipated hazards, Pyridin-3-yl(pyrrolidin-1-yl)methanone waste should be treated as hazardous.

    • Solid Waste: This includes unused or expired pure compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers.

    • Liquid Waste: This category encompasses solutions containing the compound, as well as solvent rinses of contaminated glassware.

    • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with the compound must be segregated into a designated sharps container.

    Causality: Proper segregation at the source is crucial to prevent accidental mixing of incompatible chemicals, which could lead to dangerous reactions. It also streamlines the disposal process, as different waste streams require specific treatment and disposal methods.

    Step 2: Containerization and Labeling

    Proper containment and clear labeling are non-negotiable for ensuring safety and compliance.

    • Containers: Use only approved, chemically resistant containers for waste collection. Ensure containers are in good condition with secure, tight-fitting lids.

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Pyridin-3-yl(pyrrolidin-1-yl)methanone," and a clear indication of the major components and their approximate concentrations if it is a mixed waste stream. The date of initial waste accumulation must also be recorded.

    Trustworthiness: A self-validating system of clear and accurate labeling prevents ambiguity and ensures that all personnel handling the waste are aware of its contents and potential hazards.

    Step 3: On-Site Accumulation and Storage

    Laboratories generating hazardous waste must adhere to strict guidelines for its temporary storage.

    • Storage Location: Waste accumulation areas should be well-ventilated, secure, and away from general laboratory traffic. Store waste containers in secondary containment to prevent the spread of potential spills.

    • Incompatible Materials: Store waste containing Pyridin-3-yl(pyrrolidin-1-yl)methanone away from strong oxidizing agents and strong acids to prevent potentially violent reactions.[7][8][9][10]

    • Accumulation Time Limits: Be aware of the regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored on-site before being transported to a licensed disposal facility.[11]

    Step 4: Disposal through a Licensed Facility

    The final step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Engage a Professional Waste Management Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies.

    • Manifesting: All off-site shipments of hazardous waste must be accompanied by a hazardous waste manifest. This document tracks the waste from the generator to the TSDF, ensuring a complete and compliant disposal process.[11]

    Decontamination of Labware

    Properly decontaminating reusable labware is essential to prevent cross-contamination and ensure a safe working environment.

    • Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as hazardous liquid waste.

    • Detergent Wash: Wash the glassware with a laboratory detergent and warm water.

    • Final Rinse: Thoroughly rinse the glassware with deionized water.

    • Drying: Allow the glassware to air dry or place it in a drying oven.

    Spill Management

    In the event of a spill, immediate and appropriate action is crucial.

    • Alert Personnel: Immediately alert others in the vicinity of the spill.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Don PPE: Before attempting to clean up a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary for large spills or if the compound is volatile.

    • Containment and Cleanup: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[8][9] Place the absorbed material into a sealed container and label it as hazardous waste.

    • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

    • Report: Report the spill to your laboratory supervisor and EHS department.

    Visualizing the Disposal Workflow

    To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

    DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage On-Site Accumulation cluster_disposal Final Disposal A Pyridin-3-yl(pyrrolidin-1-yl)methanone Waste Generated B Identify Waste Type (Solid, Liquid, Sharps) A->B Start C Segregate Waste Streams B->C D Select Appropriate Waste Container C->D E Label Container Correctly 'Hazardous Waste' D->E F Store in Designated Secondary Containment Area E->F G Monitor Accumulation Time & Quantity F->G H Contact EHS for Pickup G->H When Full or Time Limit Reached I Complete Hazardous Waste Manifest H->I J Transfer to Licensed Disposal Facility I->J End

    Caption: Decision workflow for the proper disposal of Pyridin-3-yl(pyrrolidin-1-yl)methanone waste.

    Conclusion

    The responsible disposal of chemical waste is a fundamental component of laboratory safety and environmental stewardship. By adhering to the principles outlined in this guide, which are grounded in established regulatory frameworks, researchers can confidently manage the disposal of Pyridin-3-yl(pyrrolidin-1-yl)methanone and other novel compounds. This proactive approach not only ensures compliance but also fosters a culture of safety and responsibility within the scientific community.

    References

    • Resource Conservation and Recovery Act (RCRA)
    • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
    • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
    • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
    • Piperidin-3-yl(pyridin-4-yl)
    • Pyrrolidin-1-yl(pyrrolidin-3-yl)
    • Pyridine Material Safety Data Sheet. (n.d.).
    • [6-methyl-2-(pyrrolidin-1-yl)
    • [6-(pyrrolidin-1-yl)
    • (2-Chloro-3-pyridinyl)methanol Safety Data Sheet. (2025, December 24). Fisher Scientific.
    • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
    • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.).
    • PYRROLIDINE - CAMEO Chemicals. (n.d.). NOAA.
    • Safety Data Sheet: Pyridine. (2025, February 10). Flinn Scientific.
    • 3-Pyrrolidin-1-ylaniline Safety Data Sheet. (2025, December 20). Fisher Scientific.

    Sources

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